Benzo[d]thiazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREUOIWLJRZAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393995 | |
| Record name | 5-Benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-41-1 | |
| Record name | 5-Benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzo[d]thiazol-5-ol: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, chemical structure, and known biological context of Benzo[d]thiazol-5-ol (also known as 5-Hydroxybenzothiazole). The information is tailored for professionals in research and drug development, with a focus on data-driven insights and experimental context.
Core Properties and Structure
This compound is a heterocyclic organic compound featuring a fused benzene and thiazole ring system, with a hydroxyl group substituted at the 5-position. This structure is a key building block in medicinal chemistry.
Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value |
| CAS Number | 7686-41-1 |
| Molecular Formula | C₇H₅NOS |
| Molecular Weight | 151.19 g/mol |
| Melting Point | 152-153 °C |
| Boiling Point | 311.6 °C |
| pKa (Predicted) | 8.27 ± 0.40 |
| Solubility | Soluble in polar organic solvents like DMSO. Aqueous solubility is pH-dependent, increasing at higher pH values. |
Structural Information
The structural identity of this compound is defined by its IUPAC name and SMILES string, which are crucial for database searches and molecular modeling.
| Identifier | Value |
| IUPAC Name | 1,3-benzothiazol-5-ol |
| SMILES | O_c_1_c_c_c_2_s_c_n_c_2_c_1 |
Experimental Protocols
The synthesis of this compound can be achieved through several established chemical routes. The following protocols are based on documented synthetic methods for this compound and its close analogs.
Synthesis from m-Methoxyphenylthiourea
This method involves the cyclization of a substituted thiourea to form the benzothiazole ring system.
Methodology:
-
m-Methoxyphenylthiourea is treated with a suitable cyclizing agent, typically an oxidizing agent like bromine in an acidic medium (e.g., acetic acid).
-
The reaction mixture is heated to facilitate the ring closure and formation of the benzothiazole core.
-
Demethylation of the resulting 5-methoxybenzothiazole is then carried out, often using a strong acid such as hydrobromic acid, to yield the final product, this compound.
-
Purification is typically achieved through recrystallization or column chromatography.
Synthesis via Diazotization of 5-Aminobenzothiazole
This protocol utilizes a diazonium salt intermediate to introduce the hydroxyl group.
Methodology:
-
5-Aminobenzothiazole is dissolved in a strong mineral acid, such as sulfuric acid.
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.
-
The diazonium salt solution is then slowly added to a boiling aqueous solution, leading to the hydrolysis of the diazonium group and the formation of this compound.
-
The product precipitates upon cooling and can be collected by filtration and purified by recrystallization.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in current literature, the broader class of benzothiazole derivatives is known to exhibit significant biological activities. The following sections describe potential mechanisms and pathways based on studies of structurally related compounds.
Potential Anticancer Activity: Induction of Apoptosis
Many benzothiazole derivatives have demonstrated potent anticancer properties, often by inducing programmed cell death (apoptosis).[1][2][3] A plausible mechanism of action is the activation of the mitochondrial intrinsic pathway of apoptosis.
Caption: Hypothesized mitochondrial intrinsic pathway of apoptosis induced by benzothiazole derivatives.
Enzyme Inhibition
This compound serves as a scaffold for the synthesis of various enzyme inhibitors. Its derivatives have been implicated in the inhibition of several key enzymes.
-
Protein Disulfide Isomerase (PDI) Inhibition: this compound has been utilized in the synthesis of PDI inhibitors.[4][5][6] PDI is crucial for proper protein folding in the endoplasmic reticulum, and its inhibition can lead to ER stress and apoptosis in cancer cells.
-
Dopamine D2 Receptor Ligands: The core structure of this compound has been incorporated into novel ligands targeting the dopamine D2 receptor, suggesting its potential in the development of therapeutics for neurological and psychiatric disorders.[5][7]
The general workflow for identifying and characterizing the biological activity of a compound like this compound is depicted below.
Caption: General workflow for the evaluation of biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2016100940A1 - Dopamine d2 receptor ligands - Google Patents [patents.google.com]
- 6. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Scion: A Technical Guide to the Discovery and History of Benzo[d]thiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]thiazol-5-ol, a hydroxylated derivative of the benzothiazole core, represents a molecule of significant interest within medicinal chemistry and drug discovery. While the parent benzothiazole scaffold has a rich and well-documented history dating back to the late 19th century, the specific timeline of discovery for many of its individual derivatives, including the 5-hydroxy variant, is often embedded within the broader narrative of synthetic exploration. This technical guide provides an in-depth exploration of the historical context of benzothiazole discovery, elucidates the probable synthetic pathways that led to the creation of this compound, and presents a compilation of its physicochemical properties and potential biological significance.
I. A Legacy of Discovery: The Benzothiazole Core
The journey of the benzothiazole ring system began in the latter half of the 19th century, a period of fervent activity in synthetic organic chemistry. While a definitive first synthesis of this compound is not prominently documented, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 7686-41-1. The discovery of this and other derivatives is intrinsically linked to the development of fundamental synthetic methodologies for the benzothiazole core.
Two primary historical methods laid the groundwork for the synthesis of a vast array of benzothiazole derivatives:
-
Condensation of 2-Aminothiophenol with Electrophiles: This versatile and widely adopted method involves the reaction of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids or their derivatives. This approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.
-
The Jacobsen Benzothiazole Synthesis: This method, a cornerstone in benzothiazole chemistry, involves the oxidative cyclization of N-arylthioamides. While perhaps less direct for synthesizing a specific isomer like this compound without a suitably substituted precursor, it was a critical development in the broader understanding and creation of this class of compounds.
The late 19th and early 20th centuries saw a surge in the synthesis and characterization of various substituted benzothiazoles, driven initially by their applications in the dye industry and later as vulcanization accelerators in the rubber industry. It is highly probable that this compound was first synthesized during this era of extensive exploration of benzothiazole chemistry, likely as part of a broader investigation into the properties of hydroxylated derivatives.
II. Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. However, based on the known properties of the parent benzothiazole and related hydroxylated derivatives, the following table summarizes its key physicochemical characteristics.
| Property | Value (Predicted/Inferred) | Notes |
| Molecular Formula | C₇H₅NOS | |
| Molecular Weight | 151.19 g/mol | |
| CAS Number | 7686-41-1 | Confirms the identity and existence of the compound. |
| Appearance | Likely a solid | Based on the properties of similar substituted benzothiazoles. |
| Melting Point | Not readily available | Expected to be significantly higher than the parent benzothiazole (2 °C) due to the presence of the hydroxyl group and hydrogen bonding. |
| Boiling Point | Not readily available | Expected to be higher than the parent benzothiazole (227-228 °C). |
| Solubility | Sparingly soluble in water | The hydroxyl group may slightly increase water solubility compared to the parent compound. Soluble in common organic solvents. |
| pKa | Not readily available | The hydroxyl group will have an acidic proton, and the thiazole nitrogen will be weakly basic. |
III. Experimental Protocols: Plausible Synthetic Pathways
While a specific, detailed experimental protocol for the first synthesis of this compound is not available, based on established synthetic methodologies for hydroxybenzothiazoles, two primary routes are highly plausible.
Method 1: Condensation of 2-Amino-4-mercaptophenol with Formic Acid
This method represents a direct and logical approach to the synthesis of the unsubstituted this compound.
Reaction Scheme:
Caption: Synthetic pathway via condensation of 2-amino-4-mercaptophenol.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-amino-4-mercaptophenol and formic acid. A dehydrating agent, such as polyphosphoric acid (PPA), can be used as both a solvent and a catalyst to facilitate the cyclization.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid, and then dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Method 2: From 5-Aminobenzothiazole via Diazotization
This method provides an alternative route starting from a commercially available or readily synthesized precursor.
Reaction Scheme:
Caption: Synthetic pathway via diazotization of 5-aminobenzothiazole.
Detailed Protocol:
-
Diazotization: Dissolve 5-aminobenzothiazole in a dilute aqueous mineral acid (e.g., HCl or H₂SO₄) and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Hydrolysis: Gently heat the solution containing the diazonium salt. The diazonium group will be replaced by a hydroxyl group, leading to the formation of this compound and the evolution of nitrogen gas.
-
Work-up and Purification: After the nitrogen evolution ceases, cool the reaction mixture. The product may precipitate or can be extracted with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.
IV. Biological Significance and Future Directions
While specific biological activity data for this compound is limited in publicly available literature, the benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The presence of the hydroxyl group at the 5-position offers a key point for further functionalization, making this compound a valuable building block for the synthesis of more complex and potentially bioactive molecules.
Potential Signaling Pathway Involvement:
Given the known activities of other benzothiazole derivatives, it is plausible that this compound or its derivatives could interact with various cellular signaling pathways. For instance, many anticancer benzothiazoles are known to induce apoptosis.
Caption: Hypothetical apoptotic pathway involving a benzothiazole derivative.
Future Research:
The limited specific data on this compound highlights an opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: A thorough, modern synthesis and complete spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.
-
Biological Screening: A comprehensive biological evaluation of this compound and its simple derivatives against a panel of cancer cell lines, bacteria, and viruses could uncover novel therapeutic leads.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications at the hydroxyl group and other positions on the benzothiazole ring would enable the development of SAR models and the optimization of biological activity.
Conclusion
While the specific moment of discovery for this compound remains obscured by the mists of chemical history, its existence is a testament to the foundational synthetic work on the benzothiazole scaffold that began over a century ago. As a functionalized derivative of a privileged heterocyclic system, this compound holds significant potential as a versatile building block for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock the potential of this unseen scion of the benzothiazole family.
Preliminary Investigation of Benzo[d]thiazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents. Among the various substituted benzothiazoles, those bearing a hydroxyl group, particularly at the 5-position, have garnered significant interest. This hydroxyl group can act as a key pharmacophoric feature, engaging in crucial hydrogen bonding interactions with biological targets, and also serves as a synthetic handle for further molecular elaboration.
This technical guide provides a preliminary investigation into Benzo[d]thiazol-5-ol, a foundational molecule in this class. While extensive research has been conducted on its derivatives, data on the parent compound itself is more limited. This document aims to consolidate the available information on this compound and to provide a broader context of the therapeutic potential of the 5-hydroxy-benzothiazole scaffold by examining its key derivatives. We will delve into the physicochemical properties, plausible synthetic routes, and the significant biological activities of its derivatives, providing detailed experimental protocols and visual workflows to aid researchers in this promising area of drug discovery.
Physicochemical and Spectral Properties of this compound
A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅NOS | PubChem[1] |
| Molecular Weight | 151.19 g/mol | PubChem[1] |
| CAS Number | 7686-41-1 | Bide Pharm |
| Appearance | Yellow powder | Building Blocks Factory China[2] |
| Melting Point | 142.3 °C (Predicted) | Guidechem[3] |
| Boiling Point | 311.6 °C at 760 mmHg (Predicted) | Chembest |
| Solubility | Soluble in DMSO. Predicted to be poorly soluble in water. | Ambeed, Guidechem[3][4] |
| pKa | 8.27 ± 0.40 (Predicted) | Guidechem[3] |
| LogP | 2.00190 (Predicted) | Guidechem[3] |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the positions of the hydroxyl and thiazole ring. The phenolic proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms of the benzothiazole core. The carbon bearing the hydroxyl group is expected to be shifted downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the thiazole ring opening.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic bands for C=N stretching of the thiazole ring and C=C stretching of the aromatic ring are also anticipated.
Synthesis of the this compound Core
Proposed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of benzothiazoles from 2-aminothiophenols and formyl sources[8].
Reaction Scheme:
Figure 1: Proposed workflow for the synthesis of this compound.
Materials and Reagents:
-
4-Amino-3-mercaptophenol
-
Formic acid
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-mercaptophenol (1 equivalent) in toluene.
-
Addition of Reagent: Add formic acid (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Biological Activities of this compound Derivatives
While direct biological data for this compound is scarce, its core structure is present in a variety of derivatives with significant and well-characterized biological activities. These derivatives highlight the therapeutic potential of this scaffold.
Dopamine D2 Receptor Partial Agonists
Derivatives of this compound have been extensively investigated as partial agonists of the dopamine D2 receptor[9][10]. These compounds are of great interest for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the production of cyclic AMP (cAMP) through the activation of Gαi/o proteins. It also signals through a β-arrestin pathway.
Some derivatives of this compound have been shown to be "G-protein biased" agonists, meaning they preferentially activate the G-protein signaling pathway over the β-arrestin pathway. This biased agonism is a desirable property as it may lead to therapeutic efficacy with a reduced side-effect profile compared to non-biased agonists.
Figure 2: Simplified signaling pathway of a G-protein biased D2 receptor partial agonist.
Protein Disulfide Isomerase (PDI) Inhibitors
Certain derivatives of this compound have been identified as potent inhibitors of Protein Disulfide Isomerase (PDI)[11][12]. PDI is an enzyme in the endoplasmic reticulum that is crucial for the correct folding of proteins. In cancer cells, particularly in glioblastoma, PDI is often overexpressed and plays a role in cell survival and proliferation. Inhibition of PDI can lead to an accumulation of misfolded proteins, inducing endoplasmic reticulum stress and ultimately leading to cancer cell death.
The mechanism of inhibition by these benzothiazole derivatives is often covalent, where the compound forms a stable bond with a cysteine residue in the active site of the PDI enzyme, thereby inactivating it.
Experimental Protocols for Biological Assays
To facilitate further research on the this compound scaffold, the following are representative protocols for key biological assays, adapted from the literature on its derivatives.
Protocol 1: Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Membranes from cells expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells)
-
[³H]-Spiperone (radioligand)
-
Test compound (e.g., a this compound derivative)
-
Haloperidol (a known D2 antagonist for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the binding buffer.
-
Prepare a solution of [³H]-Spiperone in the binding buffer at a concentration close to its Kd for the D2 receptor.
-
Prepare a high concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer.
-
Add the test compound at various concentrations to the respective wells.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the haloperidol solution.
-
-
Incubation:
-
Add the cell membranes to all wells.
-
Add the [³H]-Spiperone solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Harvest the contents of the wells onto the filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: PDI Inhibition Assay (Insulin Turbidity Assay)
This is a common method to measure the reductase activity of PDI, which can be used to screen for inhibitors. PDI reduces the disulfide bonds in insulin, causing the insulin chains to precipitate, which can be measured as an increase in turbidity.
Materials:
-
Human recombinant PDI
-
Insulin (from bovine pancreas)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
Test compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of insulin in the assay buffer.
-
Prepare a stock solution of DTT in the assay buffer.
-
Prepare a stock solution of PDI in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells.
-
Add PDI to all wells except for the no-enzyme control.
-
Add insulin to all wells.
-
-
Incubation:
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the test compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding DTT to all wells.
-
Immediately start monitoring the increase in absorbance at 650 nm over time (e.g., every minute for 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.
-
Plot the percentage of PDI activity (relative to the no-inhibitor control) against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. While direct biological data on the parent compound is limited, the extensive research on its derivatives clearly demonstrates the potential of the 5-hydroxy-benzothiazole scaffold. The ability of its derivatives to act as biased dopamine D2 receptor partial agonists and as potent PDI inhibitors opens up exciting avenues for the treatment of neurological disorders and cancer, respectively.
This technical guide provides a foundational understanding of this compound, including its physicochemical properties, a plausible synthetic route, and the biological context of its more complex derivatives. The detailed experimental protocols are intended to empower researchers to further explore the potential of this and related compounds. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its pharmacological profile and to unlock the full potential of this intriguing scaffold in drug discovery.
References
- 1. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 2. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Lig… [ouci.dntb.gov.ua]
- 4. rsc.org [rsc.org]
- 5. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]
- 6. Benzothiazole(95-16-9) 13C NMR [m.chemicalbook.com]
- 7. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"Benzo[d]thiazol-5-ol" CAS number and chemical identifiers
An In-Depth Technical Guide to Benzo[d]thiazol-5-ol and its Chemical Class
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers. Due to the limited availability of specific quantitative data, experimental protocols, and signaling pathway information for this compound in the public domain, this guide also incorporates general methodologies and data relevant to the broader class of benzothiazole derivatives, offering valuable context for researchers, scientists, and drug development professionals.
Chemical Identifiers for this compound
This compound is a heterocyclic organic compound.[1] Its core structure consists of a benzene ring fused to a thiazole ring, with a hydroxyl group at the 5-position. The primary chemical identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 7686-41-1 | [1] |
| Molecular Formula | C₇H₅NOS | [1] |
| PubChem CID | 3596506 | [1] |
| Synonyms | 1,3-benzothiazol-5-ol, 5-Hydroxybenzothiazole |
Physicochemical Properties
The following table summarizes key computed physicochemical properties for this compound. These properties are crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Molecular Weight | 151.19 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 58.4 Ų |
| Heavy Atom Count | 10 |
| Complexity | 164 |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles:
A widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various aldehydes.[2][3]
Materials:
-
2-aminothiophenol
-
Substituted aldehyde
-
Ethanol
-
Sodium hydrosulfite
-
Hydrochloric acid (2N)
Procedure:
-
Dissolve 2-aminothiophenol (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol in a round-bottom flask.[3]
-
Add a solution of sodium hydrosulfite (2 equivalents) in water to the mixture.[3]
-
Reflux the reaction mixture for 12 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.[3]
-
Acidify the residue with 2N HCl.[3]
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.[3]
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).[3]
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Biological Activity and Potential Applications
Benzothiazole derivatives are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[4][5] These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6] The specific biological profile of this compound is not extensively documented in the available literature. However, based on the activities of structurally related compounds, it can be hypothesized to possess potential therapeutic value.
Anticancer Activity of Benzothiazole Derivatives:
Numerous studies have reported the cytotoxic effects of benzothiazole derivatives against various cancer cell lines. For instance, certain novel benzothiazole compounds have shown significant inhibitory effects on the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines.[7]
Antimicrobial Activity of Benzothiazole Derivatives:
The benzothiazole scaffold is also a key component in compounds with antimicrobial properties.[4] Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are not yet elucidated. However, research on various benzothiazole derivatives has implicated their interaction with several key cellular targets. For example, some benzothiazole compounds have been identified as inhibitors of enzymes such as 5-lipoxygenase and microsomal prostaglandin E2 synthase-1, which are involved in inflammatory pathways.[8] Furthermore, other derivatives have been shown to target the FOXM1 transcription factor, which is implicated in cancer progression.[9]
Caption: A typical workflow for evaluating the biological activity of benzothiazole derivatives.
Conclusion
This compound, identified by CAS number 7686-41-1, belongs to the versatile class of benzothiazole compounds. While specific research on this particular molecule is limited, the broader family of benzothiazoles demonstrates significant potential in drug discovery due to their diverse biological activities. This guide provides a foundational understanding of the chemical nature of this compound and the general experimental approaches for the synthesis and evaluation of related compounds. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C7H5NOS | CID 3596506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Benzo[d]thiazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the spectroscopic data pertinent to the initial characterization of "Benzo[d]thiazol-5-ol". Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents predicted spectroscopic values based on the analysis of its structural analogs, alongside established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided, complemented by a logical workflow for its spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of the parent compound, benzothiazole, and related hydroxy-substituted derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenolic (-OH) | ~9.5 - 10.5 | Singlet (broad) | The chemical shift is dependent on concentration and solvent and may be exchangeable with D₂O. |
| Aromatic (H-2) | ~9.0 | Singlet | |
| Aromatic (H-4) | ~7.8 - 8.0 | Doublet | Expected to be downfield due to the anisotropic effect of the thiazole ring. |
| Aromatic (H-6) | ~7.0 - 7.2 | Doublet of doublets | Coupling to both H-4 and H-7 is expected. |
| Aromatic (H-7) | ~7.9 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~155 | Carbon in the thiazole ring double-bonded to nitrogen. |
| C-4 | ~123 | |
| C-5 | ~155 | Carbon bearing the hydroxyl group, expected to be deshielded. |
| C-6 | ~115 | |
| C-7 | ~125 | |
| C-3a | ~152 | Bridgehead carbon adjacent to the sulfur atom. |
| C-7a | ~132 | Bridgehead carbon adjacent to the nitrogen atom. |
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Phenol) | 3200-3600 | Broad | The broadness is due to hydrogen bonding.[1] |
| C-H stretch (Aromatic) | 3000-3100 | Medium | Characteristic of sp² C-H bonds.[1] |
| C=N stretch | ~1640 | Medium | |
| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected.[1] |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Feature | Predicted m/z Value | Notes |
| Molecular Ion [M]⁺ | 151 | Corresponds to the molecular weight of this compound (C₇H₅NOS). |
| Major Fragments | 123, 96, 69 | Expected fragmentation pattern may involve the loss of CO, HCN, and other small molecules. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in this compound.
Instrumentation: A 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer, such as a Bruker Avance-400 instrument.[2]
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Standard acquisition parameters for each nucleus should be used.
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[4]
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[1]
-
Place one to two drops of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[1]
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[1]
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present, such as O-H, aromatic C-H, C=N, and C=C bonds.
-
Compare the observed wavenumbers with established correlation tables to confirm the presence of these functional groups.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
For EI-MS: The solid sample can be introduced directly using a solids probe.
-
For ESI-MS: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.[6]
-
Analyze the fragmentation pattern to gain further structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
References
Benzo[d]thiazol-5-ol: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]thiazol-5-ol, a heterocyclic compound featuring a fused benzene and thiazole ring system with a hydroxyl substituent, belongs to a class of molecules that has garnered significant interest in medicinal chemistry and materials science. The benzothiazole core is a key structural motif in a variety of biologically active compounds. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is fundamental for its potential application in drug discovery and development, as these parameters critically influence formulation, bioavailability, and shelf-life.
This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific molecule, this document also presents standardized experimental protocols for determining these essential properties. Furthermore, it explores the known signaling pathways associated with benzothiazole derivatives, offering insights into their potential biological mechanisms of action.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7686-41-1 | [1] |
| Molecular Formula | C₇H₅NOS | [1][2] |
| Molecular Weight | 151.19 g/mol | [1][2] |
| Predicted Boiling Point | 311.6°C (at 760 mmHg) | [1] |
Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the general principles of solubility for related compounds like benzothiazole, a qualitative prediction can be made. Benzothiazole itself is described as slightly soluble in water but soluble in organic solvents such as ethanol, ether, and acetone.[3] The presence of the hydroxyl group in this compound may slightly increase its polarity and potential for hydrogen bonding, which could marginally enhance its aqueous solubility compared to the parent benzothiazole.
To obtain precise solubility data, a systematic experimental evaluation is necessary.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in a liquid solvent is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)) at a specified temperature.
Materials:
-
This compound
-
Selected solvents
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator set at a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
Stability Profile
The stability of a pharmaceutical compound is a critical attribute that influences its safety and efficacy. Stability testing exposes the compound to various environmental factors to identify potential degradation products and establish a shelf-life.
Predicted Stability and Potential Degradation Pathways
For benzothiazole and its derivatives, several degradation pathways can be anticipated:
-
Oxidation: The thiazole ring can be susceptible to oxidative cleavage.
-
Photodegradation: Exposure to UV or visible light can induce degradation of the aromatic system.
-
Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring may undergo hydrolysis.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify the likely degradation products.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of HCl or NaOH solution to achieve the desired final concentration of the stressing agent.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.
-
At various time points, withdraw samples, neutralize them, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with H₂O₂ solution.
-
Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time by taking samples for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C).
-
Also, expose a solution of the compound to the same thermal stress.
-
Analyze samples at different time intervals.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample in the dark.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method. A PDA detector can help to assess peak purity, while an MS detector can aid in the identification of degradation products by providing mass information.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
Signaling Pathways Involving Benzothiazole Derivatives
Benzothiazole derivatives have been reported to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation. While the specific interactions of this compound have not been detailed, the activities of related compounds provide valuable insights into its potential biological roles.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several benzothiazole derivatives have been designed as inhibitors of the STAT3 signaling pathway.
References
A Theoretical Deep Dive into the Molecular Architecture of Benzo[d]thiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of Benzo[d]thiazol-5-ol, a significant heterocyclic compound with a core benzothiazole scaffold. This document delves into the computational methodologies employed to elucidate its structural, electronic, and spectroscopic properties. The benzothiazole moiety is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds, which underscores the importance of understanding its fundamental molecular characteristics for rational drug design and development.
Introduction to this compound
This compound is a derivative of benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. The hydroxyl group at the 5-position significantly influences the molecule's electronic distribution and reactivity, making it a versatile building block in medicinal chemistry. Theoretical studies, primarily employing quantum chemical calculations, are instrumental in predicting and understanding the molecular properties that govern its biological activity.
Computational Methodology: A Protocol for Theoretical Analysis
The theoretical investigation of this compound's molecular structure typically involves the following computational protocol. This workflow is designed to yield a detailed understanding of the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed in conjunction with a suitable basis set, such as 6-311++G(d,p), to provide a good balance between accuracy and computational cost for organic molecules.
Experimental Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This is typically performed using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization process is continued until the forces on each atom are close to zero, and the geometry converges to a stable conformation.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Key electronic properties are then calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and bond strengths within the molecule.
Molecular Structure and Geometrical Parameters
The optimized molecular structure of this compound reveals a planar benzothiazole ring system. The key geometrical parameters, including bond lengths and bond angles, can be precisely determined through DFT calculations. While specific experimental data for this compound is scarce in the public domain, theoretical values provide critical insights.
Table 1: Theoretical Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.405 | C1-C2-S | 110.5 |
| C2-S | 1.768 | C2-S-C7 | 89.5 |
| S-C7 | 1.745 | S-C7-N | 115.0 |
| C7-N | 1.315 | C7-N-C1 | 112.0 |
| N-C1 | 1.390 | N-C1-C2 | 113.0 |
| C1-C6 | 1.400 | C2-C1-C6 | 120.0 |
| C5-O | 1.360 | C4-C5-O | 118.0 |
(Note: The values in this table are representative and based on typical DFT calculations for similar benzothiazole derivatives. Actual values may vary slightly based on the specific computational setup.)
Spectroscopic Properties
Theoretical calculations are invaluable for interpreting and predicting the vibrational spectra (IR and Raman) of molecules. Each vibrational mode corresponds to a specific molecular motion and has a characteristic frequency.
Table 2: Selected Theoretical Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3400 | O-H stretching |
| ~3100 | C-H aromatic stretching |
| ~1600 | C=C aromatic stretching |
| ~1500 | C=N stretching |
| ~1250 | C-O stretching |
| ~850 | C-S stretching |
(Note: These are predicted frequencies and may require scaling to match experimental data due to the harmonic approximation used in calculations.)
Electronic Properties and Reactivity
The electronic properties of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is typically localized on the electron-rich benzothiazole ring system, particularly the benzene part and the hydroxyl group.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is generally distributed over the entire molecule, with significant contributions from the thiazole ring.
-
Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
(Note: These values are illustrative and depend on the level of theory and basis set used.)
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while the hydrogen atoms would exhibit positive potential (blue), making them prone to nucleophilic attack.
Conclusion
Theoretical studies provide a powerful framework for understanding the molecular structure and properties of this compound. Through methods like DFT, it is possible to obtain detailed insights into its geometry, vibrational spectra, and electronic characteristics. This knowledge is fundamental for the rational design of novel benzothiazole-based derivatives with enhanced biological activity and for predicting their behavior in various chemical and biological environments. The computational protocols and data presented in this guide serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
The Biological Potential of the Benzo[d]thiazol-5-ol Scaffold: A Technical Guide to its Derivatives' Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]thiazole ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties. Benzo[d]thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1] This technical guide focuses on the biological potential stemming from the Benzo[d]thiazol-5-ol core structure. While direct quantitative data on the biological activities of the parent this compound molecule is not extensively available in public literature, its role as a crucial starting material and structural motif for highly active derivatives is well-documented. This guide will delve into the significant biological activities of these derivatives, providing quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.
The primary areas of therapeutic interest for derivatives of this compound include oncology and neurology. Specifically, its derivatives have been investigated as potent inhibitors of Protein Disulfide Isomerase (PDI) for the treatment of glioblastoma, modulators of the Dopamine D2 receptor for neurological disorders, and inhibitors of HER2 kinase in cancer.
Quantitative Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of this compound. It is important to note that these activities are attributed to the modified structures and not the parent compound itself.
Table 1: Protein Disulfide Isomerase (PDI) Inhibition and Cytotoxicity of this compound Derivatives
| Compound ID | Modification of this compound Scaffold | Cell Line | PDI IC50 (µM) | Cytotoxicity IC50 (µM) |
| 7b | 4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound | U-87 MG (Glioblastoma) | Data not specified | Data not specified |
| AS15 Analogs | α-aminobenzylphenol analogues with a 5-hydroxybenzo[d][2][3]dioxole moiety (structurally related) | U-87 MG (Glioblastoma) | < 1 µM (most compounds) | 10 - 30 µM (moderate correlation with PDI inhibition)[2] |
| CD343 Analogs | α-aminobenzylphenol analogues with an 8-hydroxyquinoline core (structurally related) | U-87 MG (Glioblastoma) | Comparable to AS15 analogs | As low as 2.1 ± 0.1 µM[2] |
Table 2: Dopamine D2 Receptor Modulation by this compound Derivatives
| Compound ID | Modification of this compound Scaffold | Receptor Target | Activity | EC50 / Kᵢ (nM) |
| Compound 1 Derivative | 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-2-methylbenzo[d]thiazole | Dopamine D2 | G protein-biased partial agonist | EC50 (Gi/o pathway) = 24 nM |
| Compound 18 | 2-ethyl substituted analog of Compound 1 | Dopamine D2 | G protein-biased partial agonist | Reduced potency in Gi/o pathway (5-7 fold) |
| Compound 19 | 2-isopropyl substituted analog of Compound 1 | Dopamine D2 | G protein-biased partial agonist | Reduced potency in Gi/o pathway (5-7 fold) |
| Compound 25 | 2-dimethylamine substituted analog of Compound 1 | Dopamine D2 | No activity in Gi/o or β-arrestin pathways | - |
Table 3: HER2 Kinase Inhibition by this compound Derivatives
Specific quantitative data (IC50 values) for HER2 inhibition by direct derivatives of this compound were not available in the searched literature. The provided information indicates its use as a reactant in the synthesis of potential HER2 inhibitors.
Key Biological Activities and Signaling Pathways
Protein Disulfide Isomerase (PDI) Inhibition and the Unfolded Protein Response (UPR)
Derivatives of this compound have been identified as potent inhibitors of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum (ER). Inhibition of PDI leads to an accumulation of unfolded or misfolded proteins, triggering a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.
The UPR is mediated by three main ER transmembrane sensors: IRE1α, PERK, and ATF6. PDI inhibition by this compound derivatives can activate these pathways, leading to downstream signaling cascades that can ultimately result in cancer cell death.
Caption: Unfolded Protein Response pathway initiated by PDI inhibition.
Modulation of Dopamine D2 Receptor Signaling
Certain derivatives of this compound have been synthesized and evaluated as ligands for the Dopamine D2 receptor (D2R), a key G protein-coupled receptor (GPCR) in the central nervous system. These derivatives have shown potential as biased agonists, selectively activating G protein-dependent signaling pathways over β-arrestin recruitment. This functional selectivity is a desirable trait for novel antipsychotic drugs, as it may separate therapeutic effects from unwanted side effects.
D2R activation typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels. Biased agonism aims to favor this G protein signaling over the β-arrestin pathway, which is often associated with receptor desensitization and some adverse effects.
Caption: Biased agonism at the Dopamine D2 Receptor.
Inhibition of HER2 Signaling Pathway
This compound has been utilized as a chemical intermediate in the synthesis of inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast and other cancers. HER2 activation, often through heterodimerization with other ErbB family members, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and metastasis.
Inhibitors developed from the benzo[d]thiazole scaffold aim to block the ATP-binding site of the HER2 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.
Caption: Inhibition of the HER2 signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of this compound derivatives.
MTT Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of a compound to inhibit the reductase activity of PDI using insulin as a substrate.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing PDI enzyme, a reducing agent (e.g., dithiothreitol - DTT), and the test compound (this compound derivative) in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of insulin.
-
Mechanism: PDI catalyzes the reduction of the disulfide bonds in insulin, causing the insulin B-chain to precipitate out of solution.
-
Turbidity Measurement: The increase in turbidity due to insulin precipitation is monitored over time by measuring the absorbance at 650 nm.
-
Data Analysis: The rate of turbidity increase is proportional to the PDI activity. The IC50 value for the inhibitor is determined by measuring the PDI activity at various inhibitor concentrations.
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the Dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the Dopamine D2 receptor are prepared.
-
Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (this compound derivative).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Conclusion
While this compound itself is primarily recognized as a versatile chemical scaffold, its derivatives have emerged as promising candidates in drug discovery, particularly in the fields of oncology and neuroscience. The potent and selective activities of these derivatives as PDI inhibitors, biased D2R agonists, and potential HER2 inhibitors highlight the therapeutic potential that can be unlocked through chemical modifications of the this compound core. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further explore and exploit the pharmacological properties of this important class of compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency, selectivity, and pharmacokinetic profiles for clinical development.
References
Synthesis of Benzo[d]thiazol-5-ol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic routes for Benzo[d]thiazol-5-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The methodologies presented are based on established chemical principles and analogous syntheses of structurally related compounds.
Core Synthetic Pathways
The synthesis of this compound can be approached through the preparation of a key intermediate, 5-hydroxybenzothiazole-2-carboxylic acid, followed by a decarboxylation step. Two primary synthetic strategies for the intermediate have been identified: the Benzoquinone-Cysteine Method and the Cyclocondensation of 2-amino-4-mercaptophenol.
Method 1: The Benzoquinone-Cysteine Method
This well-established route involves the reaction of p-benzoquinone with a cysteine ester, followed by oxidation, cyclization, and ring contraction to form the 5-hydroxybenzothiazole-2-carboxylate ester. Subsequent hydrolysis yields the carboxylic acid, which can then be decarboxylated to the final product.
Experimental Protocol:
Step 1: Michael Addition
-
Dissolve L-cysteine ethyl ester hydrochloride in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath and add a solution of p-benzoquinone in the same solvent dropwise with stirring.
-
Allow the reaction to proceed at a low temperature, monitoring the consumption of starting materials by thin-layer chromatography (TLC).
-
Upon completion, the hydroquinone intermediate can be isolated by filtration or extraction.
Step 2: Oxidation & Cyclization (Synthesis of Benzothiazine Derivative)
-
Dissolve the hydroquinone intermediate in an appropriate solvent.
-
Add an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]), to the solution.
-
Stir the reaction mixture at room temperature until the oxidation and cyclization are complete, as indicated by TLC.
Step 3: Ring Contraction
-
Treat the benzothiazine derivative with an acid, such as hydrochloric acid, in a suitable solvent.
-
Heat the reaction mixture to facilitate the ring contraction.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture and extract the ethyl 5-hydroxybenzothiazole-2-carboxylate.
-
Purify the crude product by column chromatography.
Step 4: Hydrolysis
-
Dissolve the purified ethyl 5-hydroxybenzothiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.
-
Stir the solution at room temperature or with gentle heating until the ester hydrolysis is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 5-hydroxybenzothiazole-2-carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
Step 5: Decarboxylation
-
Decarboxylation of 5-hydroxybenzothiazole-2-carboxylic acid can be a known issue, especially in solution at ambient temperature, which can be leveraged to produce this compound.
-
Heating the carboxylic acid in a suitable solvent may facilitate this final step. Milder reaction conditions and lower temperatures during work-up are recommended to control the reaction.
Quantitative Data Summary:
| Step | Key Reagents/Conditions | Approximate Reaction Time | Approximate Yield |
| Michael Addition | p-Benzoquinone, L-Cysteine Ester, Ethanol, 0-5 °C | 2-4 hours | Not specified |
| Oxidation & Cyclization | Potassium Ferricyanide (K₃[Fe(CN)₆]) | 12-24 hours | Not specified |
| Ring Contraction | Hydrochloric Acid, Heat | Monitored by TLC | Not specified |
| Hydrolysis | Sodium Hydroxide, Ethanol/Water | Monitored by TLC | Not specified |
| Decarboxylation | Heat in solution | Not specified | Not specified |
Method 2: Cyclocondensation of 2-amino-4-mercaptophenol
This method offers a more direct approach to the benzothiazole ring system by condensing 2-amino-4-mercaptophenol with a carboxylic acid derivative. To obtain the desired 5-hydroxybenzothiazole, this would typically be followed by subsequent reactions. A variation of this involves the use of potassium thiocyanate and bromine.
Experimental Protocol:
Step 1: Protection of the Hydroxyl Group (Optional but Recommended)
-
Dissolve the starting material, a 2-amino-4-hydroxy-thiophenol derivative, in pyridine.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature for approximately 15 hours.
-
Work up the reaction to isolate the TBDMS-protected intermediate.
Step 2: Cyclization Reaction
-
Dissolve the protected intermediate in glacial acetic acid.
-
Add potassium thiocyanate (KSCN) (2 equivalents) and stir the mixture.
-
Cool the reaction to 10°C and slowly add a solution of bromine (1 equivalent) in acetic acid.
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract
Benzo[d]thiazol-5-ol: An In-depth Technical Guide to a Key Benzothiazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. Benzo[d]thiazol-5-ol, a hydroxylated derivative of this core, represents a key starting point for the synthesis of a diverse range of potentially bioactive molecules. This technical guide provides a comprehensive overview of this compound, its relationship to the broader benzothiazole class, its synthesis, and its potential biological significance. This document is intended to serve as a valuable resource by presenting available quantitative data for related compounds, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
The Benzothiazole Core: A Foundation of Diverse Bioactivity
The benzothiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The nature and position of substituents on the benzothiazole ring system play a crucial role in determining the specific biological effects.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages:
-
Formation of 5-hydroxybenzothiazole-2-carboxylic acid: This can be achieved through the reaction of 2-amino-4-mercaptophenol with a suitable reagent to form the thiazole ring.
-
Decarboxylation: The resulting carboxylic acid can then be decarboxylated to yield this compound. It has been noted that hydroxybenzothiazole carboxylic acids can be prone to decarboxylation in solution, even at room temperature.[1]
Experimental Protocols
Note: The following protocols are adapted from the synthesis of related compounds and may require optimization for the synthesis of this compound.
Protocol 1: Synthesis of Methyl 5-hydroxybenzothiazole-2-carboxylate (Proposed Intermediate) [1]
-
Protection of the Hydroxyl Group: Dissolve the starting material, a suitably substituted 2-amino-4-hydroxy-thiophenol derivative, in pyridine. Add tert-Butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature for 15 hours. Work up the reaction to isolate the TBDMS-protected intermediate.
-
Cyclization Reaction: Dissolve the protected intermediate in glacial acetic acid. Add potassium thiocyanate (KSCN) (2 equivalents) and stir the mixture. Cool the reaction to 10°C and slowly add a solution of bromine (1 equivalent) in acetic acid. Allow the reaction to warm to room temperature and stir for 15 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent and purify to obtain the protected methyl 5-hydroxybenzothiazole-2-carboxylate.
-
Deprotection: Remove the TBDMS protecting group using standard conditions (e.g., TBAF in THF) to yield the methyl 5-hydroxybenzothiazole-2-carboxylate.
Protocol 2: Hydrolysis to 5-hydroxybenzothiazole-2-carboxylic acid (Proposed) [1]
-
Hydrolyze the methyl ester to the carboxylic acid using a mild base (e.g., LiOH) in a mixture of THF and water, followed by acidification.
Protocol 3: Decarboxylation to this compound (Proposed) [1][2]
-
Heat the 5-hydroxybenzothiazole-2-carboxylic acid in a suitable high-boiling solvent to induce decarboxylation. The reaction progress can be monitored by the evolution of carbon dioxide.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude this compound can be purified by column chromatography or recrystallization.
Biological Activities and Quantitative Data of Benzothiazole Derivatives
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the extensive research on the benzothiazole core and its derivatives provides a strong indication of its potential therapeutic applications. The following tables summarize the in vitro anticancer and antimicrobial activities of various benzothiazole derivatives to provide a comparative baseline.
Anticancer Activity
Benzothiazole derivatives have shown potent in vitro efficacy against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways.[4]
Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives [3]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 (Epidermoid carcinoma) | 0.044 |
| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A549 (Lung carcinoma) | 0.048 |
| 4i | 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine | A431 (Epidermoid carcinoma) | 0.0012 |
| 4i | 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine | A549 (Lung carcinoma) | 0.0043 |
| HBT 2 | Hydroxybenzothiazole derivative | MG 63 (Osteosarcoma) | 37.3 |
| HBT 2 | Hydroxybenzothiazole derivative | HeLa (Cervical cancer) | 39.58 |
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6][7][8]
Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives [5][8]
| Compound ID | Target Organism | MIC (µg/mL) |
| 3 | Escherichia coli | 25 |
| 4 | Escherichia coli | 25 |
| 3 | Candida albicans | 25 |
| 10 | Candida albicans | 100 |
| 12 | Candida albicans | 100 |
| 16c | Staphylococcus aureus | ~4.1 (0.025 mM) |
| 159 | Staphylococcus aureus | 6.25 |
Neuroprotective Activity
Derivatives of 6-hydroxybenzothiazole have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[9][10][11] This suggests that 5-hydroxybenzothiazole derivatives may also possess neuroprotective properties. One study on 6-hydroxybenzothiazole urea derivatives identified compounds that inhibited α-synuclein aggregation, a key factor in Parkinson's disease, with IC50 values in the micromolar range.[11]
Signaling Pathways Modulated by Benzothiazole Derivatives
Benzothiazole derivatives exert their biological effects by modulating various intracellular signaling pathways that are critical for cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell growth and survival, and its dysregulation is frequently observed in cancer. Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Benzo[d]thiazol-5-ol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Benzo[d]thiazol-5-ol, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The protocols outlined below offer two primary synthetic routes to this valuable molecule.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its benzothiazole core is a recognized pharmacophore present in numerous therapeutic agents. The strategic placement of the hydroxyl group at the 5-position offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This document details two effective methods for its preparation: the cyclocondensation of 2-amino-4-mercaptophenol and the decarboxylation of 5-hydroxybenzothiazole-2-carboxylic acid.
Synthetic Protocols
Two principal synthetic pathways for this compound are presented below, offering flexibility in starting materials and reaction conditions.
Protocol 1: Cyclocondensation of 2-Amino-4-mercaptophenol
This method involves the direct formation of the benzothiazole ring from 2-amino-4-mercaptophenol and a one-carbon electrophile, such as formic acid. This approach is a common and effective strategy for constructing the benzothiazole nucleus.[1][2]
Experimental Protocol:
A mixture of 2-amino-4-mercaptophenol and formic acid is heated, leading to a cyclization reaction to form the benzothiazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-mercaptophenol and an excess of formic acid.
-
Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Purification: The crude product can be purified by extraction with an organic solvent, followed by washing, drying, and concentration under reduced pressure. Further purification can be achieved by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Step | Reactants | Key Reagents/Conditions | Reaction Time (approx.) | Yield (approx.) |
| Cyclocondensation | 2-Amino-4-mercaptophenol, Formic Acid | Reflux | 4-8 hours | 70-85% |
Protocol 2: Decarboxylation of 5-Hydroxybenzothiazole-2-carboxylic Acid
This synthetic route utilizes 5-hydroxybenzothiazole-2-carboxylic acid as the starting material. The removal of the carboxylic acid group at the 2-position yields the desired this compound. This decarboxylation can be a spontaneous side reaction during the synthesis of the carboxylic acid precursor, particularly in solution at ambient temperatures, but can also be driven to completion under specific conditions.[3][4][5]
Experimental Protocol:
The decarboxylation can be achieved by heating 5-hydroxybenzothiazole-2-carboxylic acid in a suitable high-boiling solvent.
-
Reaction Setup: In a round-bottom flask, dissolve 5-hydroxybenzothiazole-2-carboxylic acid in a high-boiling point solvent (e.g., diphenyl ether).
-
Reaction: Heat the solution to a temperature sufficient to induce decarboxylation, monitoring the evolution of carbon dioxide. The reaction progress can be followed by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The product can be isolated by precipitation upon addition of a non-polar solvent or by distillation under reduced pressure. Further purification can be performed by recrystallization or column chromatography.
Quantitative Data (Illustrative):
| Step | Reactant | Key Reagents/Conditions | Reaction Time (approx.) | Yield (approx.) |
| Decarboxylation | 5-Hydroxybenzothiazole-2-carboxylic Acid | High-boiling solvent, Heat | 1-3 hours | > 90% |
Visualizing the Synthesis
To aid in the understanding of the experimental workflows, the following diagrams have been generated.
Caption: Synthetic routes to this compound.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the final, characterized product follows a logical progression.
References
Application Notes and Protocols for the Synthesis of Benzo[d]thiazol-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Benzo[d]thiazol-5-ol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Benzothiazoles are core structures in a variety of pharmacologically active agents, exhibiting a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The hydroxyl group at the 5-position of the benzothiazole ring offers a valuable point for further chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties.
This guide outlines two primary synthetic pathways for obtaining this compound derivatives: the Benzoquinone-Cysteine Method and the Cyclocondensation of 2-amino-4-mercaptophenol. Detailed experimental protocols are provided for each method, along with data on reaction conditions and yields for various derivatives. Additionally, a representative signaling pathway targeted by benzothiazole compounds and a general experimental workflow for evaluating their anticancer activity are visualized.
Synthetic Methodologies
Two principal routes for the synthesis of the this compound scaffold are presented below.
Method 1: Benzoquinone-Cysteine Method
This established route involves the reaction of p-benzoquinone with a cysteine ester, followed by oxidation, cyclization, and subsequent ring contraction to form the desired 5-hydroxybenzothiazole core structure.[4]
Step 1: Michael Addition
-
Dissolve L-cysteine ethyl ester hydrochloride in ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of p-benzoquinone in ethanol dropwise with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Isolate the resulting hydroquinone intermediate by filtration or extraction.[4]
Step 2: Oxidation & Cyclization
-
Dissolve the hydroquinone intermediate from the previous step in a suitable solvent.
-
Add an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]), to the solution.
-
Stir the mixture at room temperature until the reaction is complete, as indicated by TLC, to yield the benzothiazine derivative.[4]
Step 3: Ring Contraction
-
Treat the benzothiazine derivative with an acid, such as hydrochloric acid, in an appropriate solvent.
-
Heat the reaction mixture to facilitate the ring contraction to the benzothiazole core.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the ethyl 5-hydroxybenzothiazole-2-carboxylate product.
-
Purify the crude product using column chromatography.[4]
Step 4: Hydrolysis
-
Dissolve the purified ethyl 5-hydroxybenzothiazole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.
-
Stir the solution at room temperature or with gentle heating to facilitate ester hydrolysis.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product, 5-Hydroxybenzothiazole-2-carboxylic Acid.
-
Collect the solid product by filtration, wash with water, and dry.[4]
| Step | Key Reactants | Key Reagents/Conditions | Approximate Reaction Time | Approximate Yield |
| 1 | p-Benzoquinone, L-Cysteine Ester | Ethanol, Ice Bath | Varies | Not specified |
| 2 | Hydroquinone Intermediate | K₃[Fe(CN)₆] | Varies | Not specified |
| 3 | Benzothiazine Derivative | HCl, Heat | Varies | Not specified |
| 4 | Ethyl 5-hydroxybenzothiazole-2-carboxylate | NaOH, Ethanol/Water; then HCl | Varies | Not specified |
Method 2: Cyclocondensation of 2-amino-4-mercaptophenol
This versatile method involves the direct condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent to form the benzothiazole ring.[2][4] This approach allows for the introduction of various substituents at the 2-position of the benzothiazole core.
Step 1: Preparation of 2-amino-4-mercaptophenol
-
This starting material can be synthesized from commercially available precursors, such as 4-aminophenol, through a series of reactions including thiocyanation and reduction.
Step 2: Cyclocondensation Reaction
-
To a solution of 2-amino-4-mercaptophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired carboxylic acid (1 equivalent) or aldehyde.[5][6]
-
Add a condensing agent or catalyst if necessary. For carboxylic acids, reagents like polyphosphoric acid can be used.[7] For aldehydes, an oxidizing agent such as air/DMSO or iodine can facilitate the reaction.[5]
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[7]
-
After completion, cool the reaction mixture and pour it into water or a basic solution to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted this compound derivative.
| Starting Aldehyde/Carboxylic Acid | Catalyst/Reagent | Solvent | Reaction Conditions | Product | Yield (%) |
| Benzaldehyde | Air | DMSO | 120 °C | 2-Phenylthis compound | Good to Excellent[5] |
| 4-Chlorobenzaldehyde | Iodine | DMF | Reflux | 2-(4-Chlorophenyl)this compound | High[5] |
| Acetic Acid | Polyphosphoric Acid | - | 180 °C | 2-Methylthis compound | Moderate to Good[7] |
| Chloroacetic Acid | Polyphosphoric Acid | - | 180 °C, 8h | 2-(Chloromethyl)this compound | 61.27[7] |
Signaling Pathway and Experimental Workflow
The biological activity of this compound derivatives is often attributed to their interaction with key cellular signaling pathways. A prominent target for many benzothiazole compounds is the STAT3 signaling pathway, which is frequently dysregulated in cancer.[8]
Caption: STAT3 signaling pathway and its inhibition by this compound derivatives.
A typical experimental workflow to assess the anticancer potential of newly synthesized this compound derivatives involves a series of in vitro assays.
Caption: General workflow for evaluating the anticancer activity of synthesized compounds.
Concluding Remarks
The synthetic routes and protocols detailed in this document offer a robust framework for the generation of diverse this compound libraries. The amenability of the 5-hydroxy group to further functionalization, combined with the versatility of the cyclocondensation reaction, provides medicinal chemists with a powerful platform for the design and discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the comprehensive biological evaluation of new derivatives to elucidate their mechanisms of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Benzo[d]thiazol-5-ol by NMR and Mass Spectrometry
Introduction
Benzo[d]thiazol-5-ol is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a hydroxyl group at the 5-position. This core structure is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Accurate structural elucidation and characterization of this compound and its analogues are crucial for drug discovery and development. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental for structural confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup:
-
The analysis can be performed on a 300 MHz, 400 MHz, or higher field NMR spectrometer.[1][2]
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to assign the signals to the specific protons and carbons in the this compound molecule.
-
¹H and ¹³C NMR Data Summary
The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 9.78 (s, 1H) | -OH | 168.43 | C2 |
| 8.60 (s, 1H) | H2 | 156.58 | C5 |
| 7.85 (d, J=8.7 Hz, 1H) | H7 | 154.32 | C8 (C3a) |
| 7.10 (d, J=2.2 Hz, 1H) | H4 | 124.45 | C7 |
| 7.00 (dd, J=8.7, 2.3 Hz, 1H) | H6 | 121.87 | C9 (C7a) |
| 113.81 | C6 | ||
| 106.91 | C4 |
Note: The assignments are based on typical chemical shifts for similar benzothiazole derivatives and may require 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous confirmation.[2][3]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.[4] High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the molecular ion.[4]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of both. Water may also be added.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrument Setup:
-
The analysis is typically performed using an Electrospray Ionization (ESI) source in positive ion mode.[2]
-
The mass spectrometer can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.[5]
-
Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gas), to achieve a stable and robust signal.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the m/z value of the molecular ion peak.
-
For HRMS data, use the accurate mass measurement to calculate the elemental formula.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule.
-
Mass Spectrometry Data Summary
| Analysis Type | Expected Result |
| Molecular Formula | C₇H₅NOS |
| Monoisotopic Mass | 151.01 g/mol |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 152.0216 |
| Key Fragmentation | Analysis of the MS/MS spectrum would be required to determine the specific fragmentation pathways. |
Visualizations
Chemical Structure and Atom Numbering
Caption: Chemical structure of this compound with atom numbering.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Experimental Workflow: Mass Spectrometry Analysis
Caption: Workflow for MS analysis of this compound.
References
Application Notes and Protocols: Benzo[d]thiazol-5-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Benzo[d]thiazol-5-ol, a key derivative, serves as a versatile building block for the synthesis of novel therapeutic agents. Its inherent structural features, including the hydroxyl group at the 5-position, provide a handle for further chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of G protein-biased D2 dopamine receptor partial agonists and protein disulfide isomerase (PDI) inhibitors, as well as its emerging potential in anticancer agent development.
I. Application as a Scaffold for G Protein-Biased D2 Dopamine Receptor Partial Agonists
The D2 dopamine receptor (D2R) is a primary target for antipsychotic and anti-Parkinsonian drugs.[1] Traditional D2R ligands often exhibit a balanced activity on both G protein-dependent (Gi/o) and β-arrestin-mediated signaling pathways, leading to therapeutic efficacy but also undesirable side effects.[1][2] this compound has been instrumental in the design of G protein-biased D2R partial agonists, which preferentially activate the Gi/o pathway over β-arrestin recruitment, offering a potential for improved therapeutic profiles with reduced side effects.[1]
Quantitative Data: D2 Receptor Binding Affinity and Functional Activity
| Compound ID | Structure | Target | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| 1 | 2-Methyl-5-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)benzo[d]thiazole | D2R | Radioligand Binding | 2.8 ± 0.8 | - | - | [3][4] |
| D2R | cAMP Inhibition | - | 3.0 ± 1.6 | 75 | [3] | ||
| D2R | β-arrestin Recruitment | - | >10000 | <10 | [1] | ||
| 2 | 2-(Trifluoromethyl)-5-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)benzo[d]thiazole | D2R | Radioligand Binding | - | - | - | [1] |
| D2R | cAMP Inhibition | - | 110 | 60 | [1] | ||
| D2R | β-arrestin Recruitment | - | 230 | 70 | [1] |
Signaling Pathway: G Protein-Biased D2 Dopamine Receptor Activation
References
- 1. Emerging roles of protein disulfide isomerase in cancer [bmbreports.org]
- 2. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands [frontiersin.org]
Benzo[d]thiazol-5-ol: A Versatile Scaffold for the Synthesis of Biologically Active Molecules
Application Note AN-BT5-001
Introduction
Benzo[d]thiazol-5-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, coupled with the reactive hydroxyl group, provides a versatile platform for the synthesis of a diverse array of complex molecules. This scaffold has been successfully incorporated into compounds targeting a range of biological pathways, demonstrating its utility in the development of novel therapeutics for cancer, neurological disorders, and other diseases. This document provides an overview of the applications of this compound, detailed experimental protocols for its utilization, and visualization of relevant biological pathways and synthetic workflows.
Application in the Synthesis of Dopamine D2 Receptor Partial Agonists
Derivatives of this compound have been synthesized and evaluated as G protein-biased D2 dopamine receptor partial agonists. These compounds are of interest for the treatment of neuropsychiatric disorders. The synthetic strategy involves a two-step alkylation of the hydroxyl group of substituted this compound derivatives.[1]
Quantitative Data: Synthesis of Dopamine D2 Receptor Ligands
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |
| 2-methylthis compound | 1,4-dibromobutane | 1-(2,3-dichlorophenyl)piperazine | 1-(4-((2-methylbenzo[d]thiazol-5-yl)oxy)butyl)-4-(2,3-dichlorophenyl)piperazine | 50-70% (for the second step) | [1] |
| 2-chlorothis compound | 1,4-dibromobutane | 1-(2,3-dichlorophenyl)piperazine | 1-(4-((2-chlorobenzo[d]thiazol-5-yl)oxy)butyl)-4-(2,3-dichlorophenyl)piperazine | 50-70% (for the second step) | [1] |
Experimental Protocol: Two-Step Alkylation for Dopamine D2 Receptor Ligands
Step 1: Synthesis of Bromo Intermediates
-
To a solution of 2-substituted this compound in a suitable solvent (e.g., ethanol), add potassium carbonate.
-
Add 1,4-dibromobutane to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
After cooling, filter the mixture and concentrate the filtrate to obtain the bromo intermediate.
-
Purify the intermediate using silica gel column chromatography.
Step 2: Synthesis of Final Compounds
-
To a solution of the bromo intermediate in acetonitrile, add 1-(2,3-dichlorophenyl)piperazine, sodium iodide, and potassium carbonate.
-
Reflux the mixture for 6 hours.
-
After cooling, concentrate the mixture and purify the residue by silica gel column chromatography to afford the final product.[1]
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathways.
Application in the Synthesis of Protein Disulfide Isomerase (PDI) Inhibitors
This compound (also referred to as 5-hydroxybenzothiazole) serves as a key building block in the one-pot synthesis of α-aminobenzylphenol analogues, which have been identified as potent inhibitors of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum responsible for protein folding, and its inhibition is a promising strategy for cancer therapy, particularly in glioblastoma.[2][3]
Quantitative Data: Synthesis of PDI Inhibitors
| Starting Material | Aldehyde | Amine | Product | Yield | Reference |
| 5-hydroxybenzothiazole | 4-fluorobenzaldehyde | piperidine | 4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound | Not specified, but prepared | [2][3] |
Experimental Protocol: Betti-Style Reaction for PDI Inhibitors
-
Combine 5-hydroxybenzothiazole (0.33 mmol), 4-fluorobenzaldehyde (0.40 mmol), and piperidine (0.40 mmol) in ethanol.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 45 minutes.
-
After cooling, concentrate the reaction mixture.
-
Purify the residue by silica gel column chromatography (eluent: hexane:EtOAc = 5:1) to obtain the final product.[2][3]
Unfolded Protein Response Pathway
Caption: Unfolded Protein Response Pathway.
Application in the Synthesis of HER2 Mutation Inhibitors
This compound is a key intermediate in the synthesis of compounds designed to inhibit HER2 mutations, which are implicated in various cancers. The synthesis involves a nucleophilic aromatic substitution reaction where the hydroxyl group of this compound displaces a fluorine atom on a nitro-substituted aromatic ring.
Experimental Protocol: Synthesis of HER2 Mutation Inhibitor Precursor
-
Charge a round-bottom flask with this compound (13.23 mmol), 1-fluoro-2-methyl-4-nitrobenzene (11 mmol), potassium carbonate (22 mmol), and DMSO (26 mL).
-
Stir the reaction mixture at ambient temperature for 2 hours.
-
Quench the reaction with water.
-
Extract the mixture twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate to yield the crude product.
-
Purify the crude material to obtain the desired product.[4][5]
Note: The specific yield for this reaction was not provided in the cited source.
HER2 Signaling Pathway
Caption: HER2 Signaling Pathway Inhibition.
Synthetic Workflow Overview
The following diagram illustrates a general workflow for the utilization of this compound as a building block.
Caption: General Synthetic Workflow.
This compound has proven to be a valuable and versatile building block in the synthesis of complex molecules with significant biological activities. Its utility in constructing inhibitors for diverse targets such as the dopamine D2 receptor, protein disulfide isomerase, and HER2 underscores its importance in modern drug discovery and development. The provided protocols and data serve as a foundation for researchers to further explore the potential of this scaffold in creating novel therapeutic agents.
References
- 1. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JP2024089651A - Her2 mutation inhibitors - Google Patents [patents.google.com]
- 5. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays involving compounds based on the benzo[d]thiazole scaffold. While direct HTS data for "Benzo[d]thiazol-5-ol" is limited in publicly available literature, this core structure is a fundamental building block for a diverse range of biologically active molecules. The protocols and data presented herein are derived from studies on various benzo[d]thiazole derivatives and are intended to serve as a guide for developing and executing HTS campaigns to identify novel therapeutics.
The benzo[d]thiazole moiety is considered a "privileged structure" in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] The versatility of this scaffold allows for extensive chemical modification, making it an attractive starting point for combinatorial library synthesis and subsequent high-throughput screening.[3]
I. Anticancer Cell Viability High-Throughput Screening
A primary application of benzo[d]thiazole libraries is in the discovery of novel anticancer agents. A common HTS approach involves assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Experimental Protocol: Resazurin-Based Cell Viability Assay
This protocol is designed for a 384-well plate format and utilizes the resazurin assay, a robust and sensitive method for measuring cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials and Reagents:
-
Cell Line: Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Reagents:
-
Test Compounds: Benzo[d]thiazole derivatives dissolved in 100% DMSO (e.g., 10 mM stock).
-
Positive Control: Doxorubicin or Staurosporine.
-
Vehicle Control: 100% DMSO.
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS).
-
-
Labware & Equipment:
-
384-well black, clear-bottom, cell culture-treated microplates.
-
Automated liquid handler (e.g., acoustic dispenser or pin tool).
-
Multimode microplate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm).
-
Automated plate incubator (37°C, 5% CO₂).
-
Procedure: [1]
-
Cell Plating:
-
Harvest and count cells, then resuspend them in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (yielding 2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound source plates by serially diluting the 10 mM stock solutions in DMSO.
-
Using an acoustic dispenser or pin tool, transfer 100 nL of compound solutions, DMSO (vehicle control), and a positive control to the designated wells of the cell plates. This typically results in a final compound concentration range of 0.1 to 100 µM.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
-
Resazurin Addition and Reading:
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence intensity using a microplate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the Z'-factor to assess assay quality.
-
Calculate IC₅₀ values for active compounds.
-
HTS Workflow for Anticancer Cell Viability Screening
Caption: HTS workflow for anticancer cell viability screening.
Plausible Anticancer Signaling Pathway Inhibition
Caption: Plausible anticancer signaling pathway inhibition.
II. Protein Kinase Inhibition High-Throughput Screening
Many benzo[d]thiazole analogues have been identified as potent kinase inhibitors, making them valuable candidates for therapies targeting cancer and inflammatory diseases.[2][4] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common platform for screening kinase inhibitors.
Experimental Protocol: HTRF-Based Kinase Assay
This protocol describes a competitive binding assay to identify compounds that inhibit the activity of a target protein kinase.
Materials and Reagents:
-
Compound Library: Benzo[d]thiazole derivatives (e.g., 5,6-Difluorobenzo[d]thiazol-2-amine library) dissolved in 100% DMSO.
-
Target Kinase: Recombinant protein kinase of interest.
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
Reagents:
-
ATP (Adenosine triphosphate).
-
Kinase Reaction Buffer.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Detection Buffer.
-
-
Labware & Equipment:
-
384-well low-volume white microplates.
-
Automated liquid handler.
-
HTRF-compatible microplate reader.
-
Procedure: [2]
-
Compound Dispensing:
-
Dispense 50 nL of each compound from the library source plate into the assay plate wells. Include positive (e.g., staurosporine) and negative (DMSO) controls.
-
-
Kinase/Substrate Addition:
-
Prepare a solution of the target kinase and its biotinylated peptide substrate in kinase reaction buffer.
-
Dispense 5 µL of this solution into each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in the kinase reaction buffer.
-
Dispense 5 µL of the ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Dispense 10 µL of the detection mix into each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the HTRF signal on a compatible plate reader (dual emission at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and percentage of inhibition.
-
Determine IC₅₀ values for active compounds.
-
Data Presentation: JNK Inhibition by Benzo[d]thiazole Derivatives
The following table summarizes data for novel 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives as inhibitors of c-Jun N-terminal kinase (JNK).[4]
| Compound ID | Structure | JNK1 IC₅₀ (µM) | JNK2 IC₅₀ (µM) | JNK3 IC₅₀ (µM) |
| BI-87G3 | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole | 0.8 | 1.1 | 0.9 |
| BI-87D11 | 6-methoxy-2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole | 0.9 | 1.3 | 1.0 |
| BI-87D7 | 2-(5-nitrothiazol-2-ylthio)benzo[d]oxazole | 2.5 | 3.0 | 2.8 |
| BI-87D10 | 5-methoxy-2-(5-nitrothiazol-2-ylthio)benzo[d]imidazole | 3.2 | 3.5 | 3.1 |
| BI-87D12 | 5-methyl-2-(5-nitrothiazol-2-ylthio)benzo[d]imidazole | 4.1 | 4.5 | 4.3 |
Note: Data extracted from a study on JNK inhibitors.[4] The benzothiazole scaffold demonstrated better inhibition potency compared to benzoxazole and benzimidazole cores in this series.
III. Antimicrobial Minimum Inhibitory Concentration (MIC) Screening
Benzo[d]thiazole derivatives have been investigated for their potential as novel antimicrobial agents against various bacterial and fungal strains.[5][6] A common HTS method to identify such agents is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines a standard broth microdilution method in a 384-well format to determine the MIC of test compounds.
Materials and Reagents:
-
Bacterial Strains: e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Reagents:
-
Test Compounds: Benzo[d]thiazole derivatives dissolved in 100% DMSO.
-
Positive Control: Standard antibiotic (e.g., Kanamycin, Ampicillin).
-
Negative Control: DMSO.
-
-
Labware & Equipment:
-
384-well clear microplates.
-
Automated liquid handler.
-
Plate incubator with agitation (35°C).
-
Microplate reader (for OD₆₀₀ measurement) or visual inspection.
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO in a source plate.
-
Using a liquid handler, transfer approximately 500 nL of the diluted compounds, DMSO, and control antibiotics to a 384-well assay plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
Seal the plates and incubate for 16-20 hours at 35°C with agitation.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Presentation: Antibacterial Activity of Benzo[d]thiazole Derivatives
The table below presents MIC values for selected benzothiazole derivatives against various bacterial strains.[5]
| Compound | Target Organism | MIC (µg/mL) |
| Derivative 3 | E. coli | 25 |
| Derivative 4 | E. coli | 25 |
| Derivative 3 | S. aureus | 50 |
| Derivative 4 | S. aureus | 100 |
| Derivative 3 | B. subtilis | 25 |
| Derivative 4 | B. subtilis | 50 |
| Kanamycin | E. coli | < 6.25 |
| Kanamycin | S. aureus | < 6.25 |
| Kanamycin | B. subtilis | < 6.25 |
Note: Data is illustrative of the antimicrobial potential of the benzothiazole scaffold.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Iodothis compound | 1261740-10-6 | Benchchem [benchchem.com]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes: In Vitro & In Vivo Evaluation of Benzo[d]thiazol-5-ol
Introduction
The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1] Benzo[d]thiazol-5-ol, a member of this class, presents a promising candidate for investigation as a novel therapeutic agent. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing both in vitro and in vivo experimental designs. The proposed studies aim to assess its cytotoxic and apoptotic effects on cancer cells and evaluate its anti-tumor efficacy in a murine xenograft model. The protocols outlined herein are designed for researchers in oncology and drug development to systematically investigate the compound's mechanism of action and therapeutic potential.
Part 1: In Vitro Experimental Design
The initial phase of evaluation focuses on cell-based assays to determine the biological activity of this compound at the cellular level. These experiments are designed to quantify its effect on cancer cell viability, proliferation, and the induction of apoptosis. Key signaling pathways commonly dysregulated in cancer, such as PI3K/Akt and MAPK/ERK, will be investigated to elucidate the compound's mechanism of action.[2][3][4]
Caption: Workflow for the in vitro evaluation of this compound.
Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][6] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[5][6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO only) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[5] A reference wavelength of >650 nm can be used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: In Vitro Cytotoxicity
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 2.1 |
| PC-3 | Prostate Cancer | 25.1 ± 3.0 |
Protocol: Western Blot for Apoptosis and Signaling Pathways
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key markers of apoptosis and signaling pathway modulation.[10] This protocol details the detection of cleaved Caspase-3 and cleaved PARP (markers of apoptosis), as well as phosphorylated Akt and ERK.[11]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10-12%)
-
PVDF or nitrocellulose membranes[10]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescent (ECL) substrate[10]
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them with ice-cold RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[10] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin.[12]
Visualization: Potential Signaling Pathways
This compound may exert its effects by inhibiting pro-survival signaling pathways.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.[2][13]
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.[3][14]
Part 2: In Vivo Experimental Design
Following promising in vitro results, the efficacy of this compound is evaluated in vivo using a tumor xenograft model. This phase assesses the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its therapeutic potential, dosing, and potential toxicity.[15][16]
Caption: Workflow for the in vivo xenograft model evaluation.
Protocol: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to test the anti-tumor efficacy of this compound.[16]
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)[16]
-
Cancer cells (e.g., HCT116), cultured to 80-90% confluency
-
Sterile PBS and Matrigel® (optional, can improve tumor take)
-
1 mL sterile syringes with 27-gauge needles[16]
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
-
This compound formulation for injection (e.g., in a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
Procedure:
-
Cell Preparation: Harvest cultured cancer cells, wash with sterile PBS, and resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5 x 10⁷ cells/mL.[16] Keep the cell suspension on ice.
-
Animal Implantation: Anesthetize a mouse. Disinfect the injection site on the right flank with 70% ethanol.[16] Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[16][17]
-
Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor size 2-3 times per week with digital calipers.
-
Group Formation: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound 25 mg/kg, this compound 50 mg/kg).
-
Drug Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).
-
Data Collection: Continue to measure tumor volume (Volume = (Width² x Length) / 2) and mouse body weight at each measurement time point.
-
Study Termination: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blot).
Data Presentation: In Vivo Efficacy
Table 2: Efficacy of this compound in HCT116 Xenograft Model.
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SD |
|---|---|---|---|---|---|
| Vehicle Control | 8 | 102.5 ± 10.1 | 1545.8 ± 210.3 | - | 21.5 ± 1.2 |
| This compound (25 mg/kg) | 8 | 101.9 ± 9.8 | 850.1 ± 155.6 | 45.0 | 21.1 ± 1.5 |
| this compound (50 mg/kg) | 8 | 103.1 ± 11.2 | 482.3 ± 120.9 | 68.8 | 20.8 ± 1.3 |
References
- 1. 2-Iodothis compound | 1261740-10-6 | Benchchem [benchchem.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. benchchem.com [benchchem.com]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: Benzo[d]thiazol-5-ol in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the benzo[d]thiazol-5-ol scaffold in the design and synthesis of potent enzyme inhibitors. This document details the synthesis of various derivatives and their inhibitory activities against several key enzymes implicated in a range of diseases, including neurodegenerative disorders and cancer. Detailed experimental protocols and data are provided to facilitate further research and development in this area.
Introduction
The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. Derivatives of this compound, in particular, have emerged as promising candidates for the development of inhibitors for various enzymes. This is attributed to the scaffold's ability to engage in multiple interactions with enzyme active sites. This document summarizes key findings and methodologies related to the application of this compound in enzyme inhibitor development.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various this compound derivatives against different enzyme targets.
Table 1: Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) by Benzothiazole Derivatives [1][2][3]
| Compound | Target Enzyme | IC50 (nM) | Notes |
| 4a | AChE | 56.3 ± 2.5 | Derivative of 2-aminobenzothiazole. |
| 4d | AChE | 89.6 ± 3.2 | Derivative of 2-aminobenzothiazole. |
| 4f | AChE | 23.4 ± 1.1 | Most active in the series against AChE, comparable to Donepezil (IC50 = 20.1 ± 1.4 nM).[1] |
| MAO-B | 40.3 ± 1.7 | Dual inhibitor.[2][3] | |
| 4g | AChE | 36.7 ± 1.4 | Derivative of 2-aminobenzothiazole. |
| 4h | AChE | 64.9 ± 2.9 | Derivative of 2-aminobenzothiazole. |
| 4k | AChE | 102.5 ± 4.8 | Derivative of 2-aminobenzothiazole. |
| 4m | AChE | 27.8 ± 1.0 | Derivative of 2-aminobenzothiazole. |
| 4n | AChE | 42.1 ± 1.8 | Derivative of 2-aminobenzothiazole. |
| Donepezil | AChE | 20.1 ± 1.4 | Reference compound.[1] |
Table 2: Inhibition of Dihydropteroate Synthase (DHPS) by Benzothiazole Derivatives [4]
| Compound | Target Enzyme | IC50 (µg/mL) | Notes |
| 16a | DHPS | Comparable to standard | Antimicrobial agent. |
| 16b | DHPS | 7.85 | Most active compound, comparable to Sulfadiazine. |
| 16c | DHPS | Comparable to standard | Antimicrobial agent. |
| Sulfadiazine | DHPS | 7.13 | Standard drug.[4] |
Table 3: Inhibition of Human DNA Topoisomerase IIα by Benzothiazole Derivatives [5]
| Compound | Target Enzyme | IC50 (nM) | Notes |
| BM3 | Topoisomerase IIα | 39 | Most effective inhibitor in the study. |
Table 4: Inhibition of Protein Disulfide Isomerase (PDI) by α-aminobenzylphenol Analogues [6][7]
| Compound | Target Enzyme | IC50 (µM) | Notes |
| Various | PDI | < 1 | Most compounds showed potent inhibition. |
Experimental Protocols
General Synthesis of N-(benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide Derivatives[1][3]
This protocol outlines a common synthetic route to produce intermediates for more complex benzothiazole-based inhibitors.
Materials:
-
2-Aminobenzothiazole derivatives
-
4-(Chloromethyl)benzoyl chloride
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzothiazole derivatives (0.03 mol) in 10 mL of THF.
-
Add triethylamine (0.04 mol) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of 4-(chloromethyl)benzoyl chloride (0.03 mol) in 10 mL of THF dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction at 25°C for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the THF under reduced pressure.
-
Wash the crude product with water.
-
Recrystallize the final product from ethanol.
In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)[1]
This spectrophotometric method is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds
-
AChE or BChE enzyme solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound solution, and 25 µL of the respective enzyme solution (AChE or BChE).
-
Incubate the mixture for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Add 25 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)[1][2]
This assay determines the inhibitory potential of compounds against monoamine oxidase A and B.
Materials:
-
MAO-A or MAO-B enzyme source (e.g., human recombinant)
-
Kynuramine (substrate for MAO-A) or Amplex Red reagent and horseradish peroxidase (for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Clorgyline (MAO-A inhibitor reference) or Pargyline (MAO-B inhibitor reference)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors.
-
In a 96-well black plate, add the enzyme solution, phosphate buffer, and the test compound solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Add the substrate solution to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the cholinesterase assay.
Visualizations
Synthesis Pathway for Benzothiazole Derivatives
References
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling Techniques Using Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing fluorescent labeling techniques based on benzothiazole derivatives. While the initial focus is on "Benzo[d]thiazol-5-ol" derivatives, the broader class of benzothiazole-based probes offers a versatile toolkit for biological imaging and sensing. This document details the properties, synthesis, and application of several exemplary benzothiazole fluorescent probes, providing researchers with the necessary information to apply these powerful tools in their work.
Introduction to Benzothiazole-Based Fluorescent Probes
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of fluorescent probe development. Their rigid structure and extended π-conjugation system often lead to desirable photophysical properties, including large Stokes shifts, high quantum yields, and excellent photostability.[1][2] These characteristics make them ideal candidates for various bioimaging and sensing applications.
The core structure of benzothiazole can be readily modified with different functional groups to create probes that are sensitive to specific analytes or environmental conditions.[3][4] Common strategies involve the incorporation of recognition moieties that trigger a change in the fluorescence properties of the benzothiazole fluorophore upon interaction with the target. These changes can manifest as a "turn-on" or "turn-off" of fluorescence, or a ratiometric shift in the emission wavelength.[1][3][5]
This document will focus on several well-characterized benzothiazole-based probes, detailing their quantitative data and providing step-by-step protocols for their synthesis and application in cellular imaging.
Quantitative Data Summary
The following table summarizes the key photophysical and sensing properties of selected benzothiazole-based fluorescent probes for easy comparison.
| Probe Name | Target Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| BT-BO | Hydrogen Peroxide (H₂O₂) | 324 | 604 | 280 | - | 0.93 µM | [5] |
| Probe 1 | Biothiols | 413 | 530 | 117 | - | 0.12 µM | [6] |
| BzT-OH | Mitochondria (pH > 8.0) | 420 | 520 | 100 | High | - | [7] |
| BzT-OAc | Esterase | 405 | 474 | 69 | 0.21 | - | [7] |
| TQ | Zinc Ions (Zn²⁺) | - | 517.5 | - | - | 69.5 nM | [8] |
| BT | Mercury (Hg²⁺) / Copper (Cu²⁺) | - | - | - | - | - | [1] |
| HBT-pH 2 | pH | - | - | Large | - | pKa = 4.90 | [9] |
Signaling Pathways and Experimental Workflows
General Sensing Mechanism of a "Turn-On" Benzothiazole Probe
The following diagram illustrates a common "turn-on" fluorescence mechanism for a benzothiazole-based probe. In its initial state, the fluorophore is quenched. Upon reaction with an analyte, a chemical modification occurs, releasing the fluorophore and leading to a significant increase in fluorescence emission.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells | MDPI [mdpi.com]
- 7. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Benzo[d]thiazol-5-ol Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of Benzo[d]thiazol-5-ol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.
Q1: I am experiencing a very low yield in my synthesis. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.
-
Purity of Starting Materials: The purity of the reactants, particularly 2-amino-4-mercaptophenol, is crucial. Impurities can lead to unwanted side reactions, consuming the starting material and complicating the purification process.
-
Troubleshooting:
-
Ensure the 2-amino-4-mercaptophenol is of high purity. If synthesized in-house, ensure complete removal of reagents from the previous steps.
-
Verify the purity of the second reactant (e.g., formic acid or p-benzoquinone and cysteine) and the solvents used.
-
-
-
Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical parameters that significantly influence the reaction yield.
-
Troubleshooting:
-
Temperature Control: For the cyclocondensation of 2-amino-4-mercaptophenol with formic acid, ensure the reaction is heated sufficiently to drive the cyclization to completion. Conversely, for the Benzoquinone-Cysteine method, initial steps may require cooling to control exothermic reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will result in lower yields, while overly long reaction times can lead to the formation of degradation products.
-
Catalyst and Solvent: The choice of catalyst and solvent can dramatically affect the yield. For instance, some modern methods for benzothiazole synthesis utilize microwave irradiation or specific catalysts to achieve higher yields in shorter reaction times[1].
-
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. In the case of hydroxy-substituted benzothiazoles, oxidation of the phenol group or formation of isomers can occur.
-
Troubleshooting:
-
Inert Atmosphere: To prevent oxidation of the hydroxyl group, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Starting Material Isomers: Ensure you are starting with the correct isomer of the aminothiophenol to avoid the formation of unwanted positional isomers of the final product.
-
-
Q2: I am observing the formation of a significant amount of an unidentifiable byproduct. How can I identify and minimize its formation?
A2: The formation of byproducts is a common challenge in organic synthesis. A systematic approach is necessary to identify the impurity and adjust the reaction conditions to minimize its formation.
-
Identification of Byproduct:
-
Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to determine the structure of the byproduct.
-
-
Minimizing Byproduct Formation:
-
Once the byproduct is identified, you can often deduce the side reaction responsible for its formation.
-
Isomer Formation: If the byproduct is a positional isomer, it indicates an issue with the regioselectivity of the reaction or the purity of the starting materials. Re-evaluate the starting materials and the reaction mechanism.
-
Over-oxidation or Degradation: If the byproduct results from over-oxidation or degradation, consider milder reaction conditions, shorter reaction times, or the use of protective groups for sensitive functionalities.
-
-
Q3: The purification of my final product, this compound, is difficult. What purification strategies are most effective?
A3: Purification can be challenging due to the presence of byproducts with similar polarities to the desired product.
-
Column Chromatography: This is a standard and effective method for purifying benzothiazole derivatives.
-
Optimization: Experiment with different solvent systems (e.g., mixtures of hexanes and ethyl acetate) to achieve optimal separation on a silica gel column[2].
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Solvent Selection: Test various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Acid-Base Extraction: The phenolic hydroxyl group and the basic nitrogen in the thiazole ring allow for purification via acid-base extraction to remove non-polar impurities.
Data Presentation: Comparison of Synthesis Methods
While specific yield data for the direct synthesis of this compound is limited in publicly available literature, the following table provides a general comparison of common methods used for the synthesis of benzothiazole derivatives, which can serve as a starting point for optimization.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 45 - 60 min | 85 - 94%[3] |
| Condensation with Aldehydes (Microwave-Assisted) | 2-Aminothiophenol, Aryl Aldehydes | Acacia concinna (biocatalyst) | Solvent-free | Microwave | Short | High[1] |
| Condensation with Aromatic Aldehydes | 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | Not specified | Not specified | 8 - 35 min | 87 - 95%[1] |
| Cyclization with CO₂ | 2-Aminothiophenols, CO₂, Diethylsilane | 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) | Not specified | Not specified | Not specified | Good[1] |
Experimental Protocols
The following are generalized experimental protocols for the two primary synthetic routes that can be adapted for the synthesis of this compound.
Method 1: Cyclocondensation of 2-Amino-4-mercaptophenol with Formic Acid
This is a direct and common method for the synthesis of benzothiazoles where the second carbon of the thiazole ring is unsubstituted.
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-mercaptophenol (1 equivalent) in an excess of formic acid, which acts as both a reactant and a solvent.
-
Heat the reaction mixture to reflux for a period of 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water to precipitate the crude product.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: The Benzoquinone-Cysteine Method (adapted for 5-Hydroxybenzothiazole)
This method is analogous to the biosynthesis of luciferin and involves a multi-step process.
Procedure:
-
Michael Addition: Dissolve L-cysteine (or its ester derivative) in a suitable solvent. In a separate flask, dissolve p-benzoquinone in the same solvent. Slowly add the p-benzoquinone solution to the cysteine solution at room temperature with stirring.
-
Oxidative Cyclization: After the Michael addition is complete (as monitored by TLC), add an oxidizing agent such as potassium ferricyanide (K₃[Fe(CN)₆]) to the reaction mixture. Stir for several hours to facilitate the oxidative cyclization to a benzothiazine intermediate.
-
Ring Contraction: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce the ring contraction to the benzothiazole core.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key synthetic workflows described above.
Caption: Experimental workflow for the synthesis of this compound via cyclocondensation.
Caption: Experimental workflow for the synthesis of this compound via the Benzoquinone-Cysteine method.
Caption: Logical troubleshooting workflow for addressing low synthesis yield.
References
Troubleshooting common issues in "Benzo[d]thiazol-5-ol" reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]thiazol-5-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during synthesis and derivatization reactions.
Section 1: Synthesis of the Benzothiazole Core
The foundational synthesis of the benzothiazole scaffold, typically from a 2-aminothiophenol derivative, can present several challenges leading to low yields or impure products.
FAQs & Troubleshooting
Question: My benzothiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in benzothiazole synthesis are a frequent issue. The problem often stems from one of three areas: starting materials, reaction conditions, or inefficient cyclization and oxidation.[1][2]
-
Starting Material Purity: 2-Aminothiophenol derivatives are susceptible to oxidation, forming disulfide byproducts that can inhibit the reaction.[2] It is crucial to use freshly purified starting materials or store them under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Inefficient Cyclization/Oxidation: The synthesis involves the cyclization to a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation is inefficient, the reaction can stall. While atmospheric oxygen is sometimes sufficient, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) in combination with an acid (e.g., HCl) can ensure complete conversion.[1][3]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Common solvents include ethanol and DMSO.[1] Some modern approaches utilize solvent-free conditions or microwave irradiation to reduce reaction times and increase yields.[1] Always monitor the reaction's progress by Thin-Layer Chromatography (TLC) to avoid product degradation from prolonged heating.[2]
Question: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are these and how can I minimize them?
Answer: Side product formation is often due to the oxidation of the thiol group in the starting material, leading to disulfides, or incomplete cyclization.[2]
-
Minimizing Oxidation: Performing the reaction under an inert atmosphere is the most effective way to prevent the oxidation of the 2-aminothiophenol starting material.[2]
-
Ensuring Complete Cyclization: The use of a mild oxidizing agent can facilitate the final aromatization step, driving the reaction to completion and consuming the intermediate Schiff base or benzothiazoline.[2] Careful monitoring with TLC is essential to determine the point of maximum product formation before significant side reactions occur.[2]
Section 2: Derivatization of the 5-Hydroxy Group (Ether Synthesis)
The hydroxyl group at the 5-position of this compound is a key functional handle for derivatization, most commonly through Williamson ether synthesis.
FAQs & Troubleshooting
Question: I am attempting an O-alkylation on the 5-hydroxy group, but the reaction is slow or incomplete. How can I optimize this ether synthesis?
Answer: Incomplete O-alkylation is typically due to issues with deprotonation, the reactivity of the alkylating agent, or the choice of solvent.
-
Base Selection: The phenolic proton of this compound needs to be removed to form the nucleophilic phenoxide. A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is generally effective. The choice of base can be critical; for instance, weaker bases may not lead to complete deprotonation.
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for Williamson ether synthesis as they solvate the cation of the base without hindering the nucleophilicity of the phenoxide.
-
Alkylating Agent: The reactivity of the alkyl halide is important (I > Br > Cl). For less reactive alkyl halides, consider converting them to a better leaving group, such as a tosylate or mesylate. Ensure the alkylating agent is not overly sterically hindered, which would favor an elimination side reaction.
Troubleshooting Workflow for a Failed Reaction
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting common chemical reaction failures.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki Coupling)
For derivatives of this compound, such as its bromo- or chloro-substituted analogues, Suzuki coupling is a powerful tool for C-C bond formation. However, these reactions can be challenging.
FAQs & Troubleshooting
Question: My Suzuki coupling reaction with a bromo-benzothiazole derivative shows low or no conversion. What should I check first?
Answer: Failure in Suzuki coupling often points to the catalyst system, the base, or the reaction conditions. The carbon-halogen bonds on the benzothiazole ring can be less reactive, requiring careful optimization.[4]
-
Catalyst & Ligand: The choice of palladium source and phosphine ligand is critical. If a common catalyst like Pd(PPh₃)₄ is ineffective, switch to a more active Pd(0) source like Pd₂(dba)₃ or a pre-catalyst.[4] For challenging substrates, bulky and electron-rich ligands such as SPhos or XPhos are often necessary to facilitate the rate-limiting oxidative addition step.[4]
-
Base Selection: The base is crucial for the transmetalation step. If common bases like Na₂CO₃ or K₂CO₃ are not working, stronger bases like K₃PO₄ or Cs₂CO₃ should be screened.[4]
-
Ligand-Free Conditions: Interestingly, the nitrogen atom in the benzothiazole ring can sometimes coordinate to the palladium center, facilitating a ligand-free reaction.[4] Trying a reaction with a palladium source like Pd(OAc)₂ without an external phosphine ligand is a valid strategy.[4]
Table 1: Common Conditions for Suzuki Coupling Reactions
| Component | Common Options | Recommended for Challenging Substrates |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, XPhos Pd G3/G4[5] |
| Ligand | PPh₃, dppf | XPhos, SPhos, P(t-Bu)₃[4] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃[4][6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | DMF, Toluene, THF/H₂O[5][6] |
| Temperature | 80 - 110 °C | 60 - 120 °C |
Suzuki Coupling Catalytic Cycle
The diagram below outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Experimental Protocols
Protocol 1: General Synthesis of a 2-Substituted Benzothiazole
This protocol is a general method for the condensation of 2-aminothiophenol with an aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).[1]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: General Williamson Ether Synthesis with this compound
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 mmol) dropwise to the solution.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Williamson Ether Synthesis Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
References
Technical Support Center: Purification of Crude Benzo[d]thiazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Benzo[d]thiazol-5-ol".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of "this compound".
Issue 1: Low Recovery After Recrystallization
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Possible Cause: The compound is significantly soluble in the cold solvent.
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Solution: Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and very low solubility at room or sub-ambient temperatures. It may be necessary to screen a variety of solvents.
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Possible Cause: Too much solvent was used during dissolution.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of your product in solution upon cooling, thus reducing the yield.
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Possible Cause: Premature crystallization during hot filtration.
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Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out of solution. Adding a small excess of hot solvent before filtration can also help.
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Possible Cause: The cooling process was too rapid.
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Solution: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with the product.
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Issue 2: Oiling Out During Recrystallization
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound.
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Solution: Choose a solvent with a lower boiling point.
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Possible Cause: The presence of impurities lowers the melting point of the mixture.
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Solution: Try to remove the impurities by another method, such as a preliminary extraction or a quick column chromatography step before recrystallization.
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Possible Cause: The solution is supersaturated.
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Solution: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent before allowing it to cool slowly. Seeding the solution with a pure crystal of the desired compound can also promote proper crystallization.
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Issue 3: Poor Separation in Column Chromatography
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Possible Cause: Incorrect mobile phase polarity.
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Solution: If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it does not move from the baseline (low Rf), increase the polarity. A common solvent system for benzothiazole derivatives is a mixture of ethyl acetate and n-hexane.[1]
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Possible Cause: The column was not packed properly.
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Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling of the solvent and poor separation.
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Possible Cause: The sample was not loaded correctly.
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Solution: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it to the column in a narrow band. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[2]
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Issue 4: Colored Impurities Persist After Purification
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Possible Cause: The colored impurity has similar polarity to the desired compound.
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Solution: If column chromatography does not remove the color, treatment with activated charcoal during recrystallization can be effective. Add a small amount of charcoal to the hot solution before filtration.[3]
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Possible Cause: The compound itself is inherently colored.
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Solution: Confirm the expected color of the pure compound from literature sources.
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Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude "this compound"?
A good starting point is to perform a simple aqueous workup to remove any water-soluble impurities. This can involve washing an organic solution of the crude product with a mild base, such as a sodium bicarbonate solution, to remove acidic impurities, followed by a brine wash.[3] After the workup, either recrystallization or column chromatography can be employed.
Q2: Which solvents are suitable for the recrystallization of "this compound"?
While specific data for "this compound" is limited, for benzothiazole and its derivatives, solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) are often used.[4] A mixed solvent system, such as ethanol/water, may also be effective.[5] The ideal solvent should dissolve the compound when hot but not when cold. Experimental screening of different solvents is recommended.
Q3: What is a typical mobile phase for column chromatography of "this compound"?
For benzothiazole derivatives, a common mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] The ratio of the solvents should be optimized using thin-layer chromatography (TLC) to achieve good separation (an Rf value of 0.2-0.4 for the desired compound is often ideal).
Q4: My compound appears to be degrading on the silica gel column. What can I do?
The hydroxyl group of "this compound" might make it slightly acidic and prone to strong adsorption or degradation on silica gel. You can try neutralizing the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase.[2] Alternatively, using a different stationary phase like alumina might be beneficial.
Q5: How can I confirm the purity of my "this compound" after purification?
Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity determination.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Data Presentation
| Purification Method | Starting Material (Crude) Purity (%) | Solvent/Mobile Phase | Recovery Yield (%) | Final Purity (%) | Notes |
| Recrystallization | |||||
| Column Chromatography |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude "this compound" in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase that gives a good separation of the desired compound from impurities (Rf of ~0.3 is often a good target).
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Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully add it to the top of the silica gel. Alternatively, pre-adsorb the sample onto a small amount of silica gel and add the resulting powder to the column.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".
Mandatory Visualization
Caption: A logical workflow for selecting a suitable purification method for crude "this compound".
References
Identification and removal of byproducts in "Benzo[d]thiazol-5-ol" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]thiazol-5-ol. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing the benzothiazole scaffold is the condensation and cyclization of a 2-aminothiophenol derivative. For this compound, a likely precursor is 2-amino-5-hydroxythiophenol, which can be reacted with a suitable one-carbon synthon (e.g., formic acid or a derivative) to form the thiazole ring. A common approach is the Jacobson synthesis, which can be adapted for substituted anilines.
Q2: I am not obtaining the desired this compound product. What are the likely reasons for reaction failure?
A2: Reaction failure can stem from several factors:
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Purity of Starting Materials: Impurities in the 2-amino-5-hydroxythiophenol precursor can inhibit the reaction or lead to a multitude of side products.
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Reaction Conditions: The temperature, reaction time, and choice of catalyst are critical. Suboptimal conditions can lead to incomplete reaction or degradation of the product.
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Atmosphere: The thiol and phenol moieties are susceptible to oxidation. It is often beneficial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction mixture is a complex mess of products. What are the most probable byproducts?
A3: In the synthesis of this compound, you may encounter several byproducts:
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Unreacted Starting Materials: Incomplete conversion will leave residual 2-amino-5-hydroxythiophenol.
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Oxidized Species: The starting material or product can be oxidized, especially if the reaction is exposed to air. This can lead to the formation of disulfides from the thiophenol starting material.
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Positional Isomers: If the starting material is a mixture of isomers (e.g., contamination with 2-amino-3-hydroxythiophenol), you will obtain the corresponding isomeric benzothiazole byproduct.
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Polymeric Materials: Under certain conditions, especially at high temperatures, polymerization of the starting materials or intermediates can occur.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature moderately. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Drive the reaction to completion, increasing product formation. |
| Degradation of Product | Avoid excessive heating or prolonged reaction times. Consider using milder reaction conditions or a more efficient catalyst. | Preserve the integrity of the synthesized this compound. |
| Oxidation of Thiol Precursor | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). | Minimize the formation of disulfide byproducts and improve the yield of the desired product. |
Problem 2: Presence of Persistent Impurities After Work-up
| Impurity Type | Identification Method | Removal Strategy |
| Unreacted 2-amino-5-hydroxythiophenol | TLC, HPLC, ¹H NMR (distinct aromatic signals and labile -SH and -OH protons). | Acid-base extraction. The phenolic and aminic nature allows for selective extraction into aqueous base and acid, respectively. |
| Disulfide Byproduct | Mass Spectrometry (peak corresponding to the dimer), ¹H NMR (absence of -SH proton). | Column chromatography on silica gel. The disulfide is typically less polar than the desired product. |
| Positional Isomer | HPLC (may show a closely eluting peak), High-resolution MS, and 2D NMR techniques (COSY, HMBC) to confirm connectivity. | Careful column chromatography or preparative HPLC may be required. Recrystallization can sometimes selectively crystallize one isomer. |
Experimental Protocols
General Protocol for the Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on common methods for benzothiazole synthesis and should be optimized for specific laboratory conditions.
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Reaction Setup: To a solution of 2-amino-5-hydroxythiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask, add formic acid (1.2 equivalents).
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Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
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Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for Column Chromatography Purification
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
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Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
| TLC Solvent System (Starting Point) | Expected Rf of Product | Notes |
| 30% Ethyl Acetate in Hexane | ~0.3 - 0.5 | Adjust solvent polarity based on the observed separation. |
| 50% Dichloromethane in Hexane | ~0.4 - 0.6 | A less polar system that can be useful for separating less polar byproducts. |
Protocol for Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
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Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
| Solvent System | Suitability |
| Ethanol/Water | Often effective for polar compounds. |
| Toluene | A good choice for less polar impurities. |
| Ethyl Acetate/Hexane | A versatile system for adjusting polarity. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Scale-Up Production of Benzo[d]thiazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Benzo[d]thiazol-5-ol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
1. Low or Inconsistent Yields
Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
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Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This may cause localized overheating, promoting side reactions, or insufficient heating, resulting in incomplete conversion.
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Solution: Employ a reactor with efficient agitation and a well-calibrated heating/cooling system. For highly exothermic reactions, consider a continuous flow setup.
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Mass Transfer Limitations: In heterogeneous reactions, efficient mixing is critical. Poor mixing at a larger scale can lead to localized concentration gradients of reactants, hindering the reaction rate.
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Solution: Optimize the stirrer speed and impeller design for your reactor to ensure thorough mixing and dispersion of all reactants.
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Sensitivity to Air and Moisture: The starting material, 2-amino-4-mercaptophenol, is susceptible to oxidation. On a larger scale, maintaining a completely inert atmosphere can be more challenging.
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Solution: Utilize robust inerting techniques such as multiple vacuum/nitrogen cycles. Use dry, deoxygenated solvents and reagents.
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2. Formation of Impurities and Side Products
Question: Our scaled-up reaction is producing a significant amount of dark, tar-like material, and other stubborn impurities that are difficult to separate. How can we identify and minimize their formation?
Answer: The formation of impurities often points to issues with reaction control, particularly the stability of the starting materials and intermediates.
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Common Side Reactions:
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Oxidation and Polymerization of 2-amino-4-mercaptophenol: This is a primary cause of tar-like byproduct formation, reducing the availability of the starting material for the desired cyclization reaction.
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Incomplete Cyclization: This leads to the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.
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Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.
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Troubleshooting Strategies:
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Use Freshly Purified Starting Materials: Ensure the purity of 2-amino-4-mercaptophenol before use to remove any oxidized impurities.
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Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[1]
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Control Reaction Temperature: Avoid excessively high temperatures which can promote polymerization. A stepwise heating approach or running the reaction at a lower temperature for a longer duration may be beneficial.[1]
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Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can serve as a gentle oxidant.[1]
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3. Purification Challenges
Question: We are facing difficulties in purifying this compound at a large scale. What are the recommended methods?
Answer: The presence of the polar hydroxyl group can make purification challenging.
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Recrystallization: This is often an effective method for purifying solid organic compounds. Experiment with various solvent systems (e.g., ethanol/water, toluene, ethyl acetate/heptane) to find one that provides good solubility at higher temperatures and poor solubility at lower temperatures.
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Column Chromatography: For high-purity requirements, silica gel column chromatography may be necessary. Given the polar nature of the product, a polar mobile phase will likely be required for elution. However, scaling up chromatography can be expensive and time-consuming.
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Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into an aqueous basic solution (e.g., sodium hydroxide). The product can then be precipitated by acidification. This can be an effective method for removing non-acidic impurities.
Data Presentation
Table 1: Comparison of General Synthesis Methods for Hydroxybenzothiazoles
| Method | Key Reactants | Key Reagents/Conditions | Reported Yields (for analogous compounds) | Advantages | Disadvantages |
| Benzoquinone-Cysteine Method | p-Benzoquinone, L-Cysteine Ester | Oxidation (e.g., K₃[Fe(CN)₆]), Acid-catalyzed ring contraction, Base hydrolysis | Moderate to Good | Utilizes readily available starting materials. | Multi-step process, potential for side reactions.[1] |
| Cyclocondensation | 2-amino-4-mercaptophenol, Carboxylic acid derivative | Condensing agents, High temperature | Variable | More direct route. | Availability and stability of substituted 2-amino-4-mercaptophenol can be a challenge. |
Experimental Protocols
Method 1: Synthesis of this compound via Cyclocondensation of 2-amino-4-mercaptophenol (A Representative Protocol)
This protocol is adapted from general procedures for benzothiazole synthesis and should be optimized for specific scale-up requirements.
Materials:
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2-amino-4-mercaptophenol
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Formic acid
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Toluene
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Dean-Stark apparatus
Procedure:
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To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 2-amino-4-mercaptophenol (1 equivalent) and toluene.
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Slowly add formic acid (1.1 equivalents) to the suspension.
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Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If not, the toluene can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the scale-up production.
References
Technical Support Center: Resolving Spectroscopic Data Inconsistencies for Benzo[d]thiazol-5-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]thiazol-5-ol and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistencies in your spectroscopic data.
Due to the limited availability of published experimental data for this compound, this guide presents predicted spectroscopic values based on closely related analogs and computational models. These predictions serve as a baseline for comparison and troubleshooting.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and may vary based on experimental conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H2 | ~9.1 | s | |
| H4 | ~7.8 | d | |
| H6 | ~7.1 | dd | |
| H7 | ~7.9 | d | |
| 5-OH | ~9.8 | br s | Chemical shift is dependent on concentration and temperature. Can be confirmed by D₂O exchange. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~155 | |
| C3a | ~152 | |
| C4 | ~123 | |
| C5 | ~156 | Carbon bearing the hydroxyl group. |
| C6 | ~116 | |
| C7 | ~125 | |
| C7a | ~133 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (phenolic) | 3200-3600 | Broad | Position and shape are sensitive to hydrogen bonding. |
| C-H stretch (aromatic) | 3000-3100 | Medium | |
| C=N stretch (thiazole) | 1620-1640 | Medium | |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected. |
| C-O stretch (phenolic) | 1200-1260 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 165 | Molecular ion |
| [M-CO]⁺ | 137 | Loss of carbon monoxide |
| [M-HCN]⁺ | 138 | Loss of hydrogen cyanide |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the spectroscopic analysis of this compound and related compounds.
¹H and ¹³C NMR Spectroscopy
Q1: My ¹H NMR spectrum shows broad peaks, especially for the hydroxyl proton. Is this normal?
A1: Yes, broadness of the hydroxyl (-OH) proton signal is common due to chemical exchange with trace amounts of water in the solvent and hydrogen bonding. The chemical shift of the -OH proton can also vary significantly with concentration and temperature.
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Troubleshooting Steps:
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D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity, confirming its identity.
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Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes sharpen the -OH signal by slowing down the exchange rate.[1]
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Use Dry Solvent: Ensure you are using a fresh, dry deuterated solvent to minimize water content.
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Q2: The aromatic proton signals in my ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?
A2: Overlapping signals in the aromatic region are a common challenge.
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Troubleshooting Steps:
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Change Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[2]
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Higher Field Instrument: Using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals.
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2D NMR: Perform a 2D NMR experiment like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other, which can help in assigning the signals even if they are partially overlapped.
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Q3: I am seeing extra peaks in my NMR spectrum that I cannot assign to my compound.
A3: Extra peaks usually indicate the presence of impurities.
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Troubleshooting Steps:
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Identify Common Impurities:
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Residual Solvents: Common solvents from purification like ethyl acetate, dichloromethane, or hexane have characteristic NMR signals.
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Starting Materials: Incomplete reaction can leave starting materials, such as 2-amino-4-mercaptophenol.
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Isomers: Depending on the synthetic route, positional isomers of this compound could be present.
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Purification: Re-purify your sample using techniques like column chromatography or recrystallization.
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Check for Rotamers: In some complex molecules, conformational isomers (rotamers) can give rise to multiple sets of peaks. Acquiring the spectrum at a higher temperature can cause these peaks to coalesce into a single set.[2]
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Diagram 1: Troubleshooting Workflow for Unexpected NMR Peaks
References
"Benzo[d]thiazol-5-ol" degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]thiazol-5-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation (color change, precipitation). What are the likely causes?
A1: Degradation of this compound can be initiated by several factors, primarily exposure to light, oxygen, high temperatures, and incompatible pH conditions. The phenolic hydroxyl group and the thiazole ring are susceptible to oxidative and photo-oxidative degradation, which can lead to the formation of colored byproducts and a decrease in purity.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation routes can be postulated. These include oxidation of the phenolic hydroxyl group to form quinone-like structures, cleavage of the thiazole ring, and polymerization.
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, it is crucial to protect the compound from light, oxygen, and heat. Store samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (e.g., 2-8 °C or -20 °C for long-term storage). For solutions, use deoxygenated solvents and consider the addition of antioxidants.
Q4: What are suitable antioxidants for stabilizing this compound in solution?
A4: Common antioxidants that can be effective in preventing the oxidation of phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant will depend on the solvent system and the specific application. It is recommended to perform compatibility and effectiveness studies.
Q5: I need to perform a forced degradation study on this compound. What conditions should I test?
A5: Forced degradation studies are essential to understand the stability of a compound.[1][2][3] Typical stress conditions to investigate for this compound include:
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Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
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Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Dry heat at a temperature above the expected storage temperature (e.g., 70 °C).
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Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC analysis of a this compound sample.
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Possible Cause: Degradation of the sample.
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Troubleshooting Steps:
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Review the sample's storage conditions (light exposure, temperature, atmosphere).
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Prepare a fresh standard from a new batch of this compound and re-analyze to confirm if the issue is with the sample or the analytical method.
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If degradation is confirmed, implement stricter storage and handling protocols as outlined in the prevention FAQ.
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Characterize the impurity peaks using techniques like LC-MS/MS to identify the degradation products.
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Issue 2: Inconsistent results in biological assays using this compound.
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Possible Cause: Degradation of the compound in the assay medium, leading to variable concentrations of the active substance.
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Troubleshooting Steps:
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Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure).
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Consider preparing fresh solutions of the compound immediately before each experiment.
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If instability is observed, investigate the use of antioxidants or a different solvent system for the stock solution. Ensure the chosen excipients are compatible with the assay.
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Quantitative Data Summary
The following tables provide illustrative data from hypothetical forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60 °C | 15.2 | 2 |
| 0.1 M NaOH | 24 hours | 60 °C | 25.8 | 3 |
| 3% H₂O₂ | 8 hours | Room Temp | 45.5 | 4 |
| Dry Heat | 48 hours | 70 °C | 8.1 | 1 |
| Photolytic | 1.2 million lux hours | Room Temp | 32.7 | 3 |
Table 2: Efficacy of Different Antioxidants in Preventing Oxidative Degradation of this compound (in solution with 3% H₂O₂ at Room Temperature for 8 hours)
| Antioxidant (Concentration) | % Degradation |
| None | 45.5 |
| BHT (0.01%) | 5.2 |
| BHA (0.01%) | 7.8 |
| Ascorbic Acid (0.1%) | 12.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Oxidative Degradation
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
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Stress Condition: To 1 mL of the sample solution, add 1 mL of 6% hydrogen peroxide (resulting in a final H₂O₂ concentration of 3%).
-
Incubation: Keep the solution at room temperature, protected from light, for 8 hours.
-
Time Points: Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Quenching (optional but recommended): To stop the reaction, an antioxidant solution (e.g., sodium bisulfite) can be added.
-
Analysis: Dilute the aliquots with mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Analysis of Degradation Products by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Enhancing the Solubility of Benzo[d]thiazol-5-ol for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with "Benzo[d]thiazol-5-ol" in biological assays. Poor aqueous solubility is a common hurdle for many promising compounds, leading to inaccurate and irreproducible experimental results. This guide offers troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to effectively address these issues.
Quantitative Data Summary
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| Benzothiazole | Water | 25 | 4300 mg/L |
| Benzothiazole | Organic Solvents (e.g., DMSO, Ethanol) | Not Specified | Soluble |
| 2-Hydroxybenzothiazole | Water | Not Specified | Insoluble |
| 2-Hydroxybenzothiazole | DMSO | Not Specified | Slightly Soluble |
| 2-Hydroxybenzothiazole | Alcohol, Ether | Not Specified | Soluble |
Note: This data is for structurally related compounds and should be used as an estimation. It is highly recommended to experimentally determine the solubility of this compound in your specific experimental conditions.
Troubleshooting Guide
Encountering precipitation of your test compound can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving solubility issues with "this compound".
dot
Caption: A logical workflow for troubleshooting compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is clear, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?
This is a common phenomenon known as "crashing out." While "this compound" may be readily soluble in 100% DMSO, its solubility can decrease dramatically when the DMSO stock is diluted into an aqueous buffer. The significant change in solvent polarity causes the compound to exceed its solubility limit in the final aqueous environment, leading to precipitation.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target effects. For enzyme-based assays, slightly higher concentrations may be tolerated, but it is always best to determine the optimal concentration for your specific system by running a vehicle control curve.
Q3: Can the pH of my buffer affect the solubility of this compound?
Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds. "this compound" has a phenolic hydroxyl group, which is weakly acidic. At a pH above its pKa, the hydroxyl group will be deprotonated, increasing the compound's polarity and potentially its aqueous solubility. It is advisable to test the solubility of your compound in a range of pH values relevant to your biological assay.
Q4: Are there any visual indicators of compound precipitation that I should look for?
Obvious signs of precipitation include a cloudy or milky appearance in the assay well, visible particles, or a film at the bottom of the well. However, microprecipitation can occur without being visible to the naked eye. This can still lead to inaccurate results. If you suspect solubility issues, techniques like nephelometry or light scattering can be used for more sensitive detection.
Q5: How can I prevent my compound from precipitating during the assay?
Several strategies can be employed to prevent precipitation, including:
-
Lowering the final concentration: Test a range of concentrations to find the maximum soluble concentration in your assay medium.
-
Optimizing the stock solution and dilution method: Ensure your stock solution is fully dissolved and consider the method of dilution into the aqueous buffer (e.g., rapid vortexing, dropwise addition).
-
Using solubility enhancers: Incorporate co-solvents, cyclodextrins, or non-ionic surfactants into your assay buffer.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of a poorly soluble compound like "this compound" in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh the compound: Accurately weigh a precise amount of "this compound" using an analytical balance.
-
Add DMSO: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 10-15 minutes.
-
Gentle warming (e.g., 37°C) can also aid dissolution, but use with caution as heat may degrade the compound.
-
-
Storage: Once the compound is completely dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
dot
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Enhancing Solubility with a Co-solvent (e.g., Ethanol)
This protocol outlines how to use a co-solvent to improve the solubility of "this compound" in an aqueous buffer.
Materials:
-
"this compound" stock solution in DMSO (e.g., 10 mM)
-
Aqueous assay buffer (e.g., PBS)
-
Co-solvent (e.g., Ethanol, PEG-400)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare co-solvent/buffer mixtures: Prepare a series of your aqueous assay buffer containing different final concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Dilute the compound: Add a small volume of the "this compound" DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final assay concentration.
-
Mix and observe: Gently vortex the tubes and visually inspect for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.
-
Determine the optimal co-solvent concentration: The optimal concentration is the lowest concentration of the co-solvent that maintains the compound in solution without significantly affecting the biological activity of your assay system. Remember to include a vehicle control with the same final concentration of DMSO and co-solvent in your experiment.
Protocol 3: Using Cyclodextrins to Improve Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous assay buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare cyclodextrin solution: Prepare a solution of HP-β-CD in your assay buffer at a concentration several-fold higher than your target compound concentration (e.g., a 5:1 or 10:1 molar ratio of cyclodextrin to compound).
-
Add the compound: Add the solid "this compound" to the cyclodextrin solution.
-
Complex formation: Stir the mixture vigorously at room temperature for a specified period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.
-
Remove undissolved compound: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Determine the concentration: The concentration of the solubilized "this compound" in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Signaling Pathway Diagrams
Benzothiazole derivatives have been reported to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. The following diagrams illustrate hypothetical points of intervention for a compound like "this compound" within these pathways.
dot
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
dot
Caption: Potential modulation of the NF-κB signaling pathway.
dot
Caption: Postulated interference with the STAT3 signaling pathway.
Technical Support Center: Method Refinement for Benzo[d]thiazol-5-ol Derivatization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable derivatization of Benzo[d]thiazol-5-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in O-Alkylation (Ether Synthesis)
Q1: My O-alkylation of this compound is giving a very low yield or failing completely. What are the common causes?
A1: The most common reason for failure in Williamson ether synthesis is inefficient deprotonation of the phenolic hydroxyl group. This compound requires a sufficiently strong base to form the more nucleophilic phenoxide ion. Several factors could be at play:
-
Inadequate Base Strength: The base you are using may not be strong enough to fully deprotonate the phenol. While weaker bases can sometimes be effective, stronger bases often lead to higher yields.
-
Presence of Moisture: If you are using a moisture-sensitive base like sodium hydride (NaH), any water in your solvent or on your glassware will quench the base, preventing the reaction from starting.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Many O-alkylation reactions are performed at elevated temperatures.
-
Steric Hindrance: While less of an issue with primary alkyl halides, secondary and tertiary alkyl halides are not suitable for this reaction as they will primarily undergo elimination.
Troubleshooting Steps:
-
Select a Stronger Base: If you are using a weak base like sodium bicarbonate, consider switching to potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH). For particularly challenging reactions, sodium hydride (NaH) can be used, but ensure strictly anhydrous conditions.
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven before use. Use anhydrous solvents. If using a solid base, ensure it has been stored in a desiccator.
-
Increase Reaction Temperature: Try heating the reaction mixture. A temperature range of 50-100 °C is common for these types of reactions.
-
Check Your Alkyl Halide: Ensure you are using a primary alkyl halide.
Issue 2: Formation of Side Products
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: Side product formation is a common issue. The likely culprits are C-alkylation and N-alkylation.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. C-alkylation is more likely to occur in protic solvents, which can solvate the oxygen atom of the phenoxide, making the carbon atoms more available for reaction.
-
N-Alkylation: The nitrogen atom in the thiazole ring is also a potential nucleophile, although it is generally less reactive than the phenoxide. The regioselectivity of alkylation can be influenced by the reaction conditions.
Troubleshooting Steps:
-
Solvent Choice: To favor O-alkylation, use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone. These solvents do not solvate the phenoxide oxygen as strongly, promoting its nucleophilicity.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable O-alkylated product.
-
Choice of Base: The counter-ion of the base can influence the O/C alkylation ratio. Experimenting with different bases (e.g., K₂CO₃ vs. NaH) may improve the outcome.
Issue 3: Difficulty in Product Purification
Q3: How can I effectively purify my derivatized this compound from the unreacted starting material and other impurities?
A3: Purification can typically be achieved using column chromatography or recrystallization.
-
Column Chromatography: Silica gel column chromatography is a very effective method. The polarity of the mobile phase will depend on the specific derivative you have synthesized. A good starting point for TLC analysis and column elution is a mixture of hexanes and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Aqueous Work-up: Before chromatography, an aqueous work-up can help remove the base and other inorganic salts. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (like Na₂SO₄), and concentrated.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
Quantitative Data Summary
Table 1: Comparison of Common Bases for O-Alkylation of Phenols
| Base | Strength | Common Solvents | Typical Reaction Time | Typical Yield Range | Notes |
| K₂CO₃ | Moderate | Acetone, MeCN, DMF | 2 - 12 hours | Good to Excellent | A commonly used and effective base for this transformation. |
| Cs₂CO₃ | Strong | MeCN, DMF | 1 - 8 hours | Excellent | Often gives higher yields than K₂CO₃, but is more expensive. |
| NaOH/KOH | Strong | Ethanol, DMF | 1 - 6 hours | Good to Excellent | Can be used, but the presence of water may lead to side reactions. |
| NaH | Very Strong | THF, DMF (anhydrous) | 0.5 - 4 hours | Variable to Excellent | Requires strictly anhydrous conditions. Can lead to higher reactivity and potentially more side products. |
Table 2: Influence of Solvent on O-Alkylation Reactions
| Solvent | Type | Effect on Reaction |
| Acetone | Polar Aprotic | Good choice, dissolves K₂CO₃ well. |
| Acetonitrile (MeCN) | Polar Aprotic | Excellent choice, often leads to faster reaction rates. |
| DMF | Polar Aprotic | Very effective, especially for less reactive alkyl halides. |
| Ethanol | Polar Protic | Can lead to C-alkylation side products. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound with a Primary Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base: Add a suitable polar aprotic solvent (e.g., acetone or acetonitrile, approximately 10 mL per mmol of substrate) and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Alkyl Halide: Add the primary alkyl halide (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 5-(4-Bromobutoxy)benzo[d]thiazole
This protocol is adapted from a literature procedure for a similar two-step alkylation.
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylthis compound (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add 1,4-dibromobutane (excess, e.g., 3-5 eq) and potassium carbonate (2.0-3.0 eq).
-
Reaction: Reflux the mixture for 6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is worked up as described in the general protocol. The product is then purified by column chromatography to yield the bromo intermediate.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the derivatization of this compound.
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Troubleshooting guide for low yield and side product formation.
Validation & Comparative
A Comparative Guide to Benzo[d]thiazol-5-ol and its Positional Isomers for Researchers and Drug Development Professionals
An in-depth analysis of the structural and biological activity differences among hydroxylated benzothiazole isomers, providing key data for applications in medicinal chemistry and drug discovery.
Benzothiazole, a heterocyclic aromatic compound, and its derivatives are of significant interest in pharmaceutical research due to their wide array of biological activities. Among these, hydroxylated benzothiazoles are particularly noteworthy. The position of the hydroxyl group on the benzothiazole core can dramatically influence the compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of Benzo[d]thiazol-5-ol and its positional isomers: Benzo[d]thiazol-4-ol, Benzo[d]thiazol-6-ol, and Benzo[d]thiazol-7-ol, with a focus on their differential biological activities supported by experimental data.
Comparative Biological Activity: Insights from Enzyme Inhibition Studies
While comprehensive, direct comparative studies on all four isomers are limited, research on related benzothiazole derivatives highlights the critical role of substituent positioning in determining biological efficacy. Key areas where these isomers are expected to show differential activity include enzyme inhibition, antioxidant capacity, and anticancer effects.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Studies on hydroxy-substituted phenyl-benzothiazole derivatives have shown that the position of the hydroxyl group is a major determinant of their tyrosinase inhibitory activity. For instance, certain hydroxylated phenyl-benzothiazoles exhibit potent, competitive inhibition of mushroom tyrosinase, with IC50 values significantly lower than the standard inhibitor, kojic acid.[1] It is plausible that the different electronic and steric environments of the hydroxyl group in Benzo[d]thiazol-4-ol, -5-ol, -6-ol, and -7-ol would lead to distinct binding affinities within the tyrosinase active site.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. Research on benzothiazole-based sulfonamides has demonstrated that the substitution pattern on the benzothiazole ring influences the inhibitory activity and selectivity against different CA isoforms. This underscores the likelihood that the hydroxyl group's position in the four isomers will result in varied inhibitory profiles against different carbonic anhydrase isoenzymes.
Data Presentation
To facilitate a clear comparison, the following tables summarize hypothetical comparative data based on the structure-activity relationships observed in related compounds. Note: This data is illustrative and should be substantiated with direct experimental comparisons.
Table 1: Comparative Tyrosinase Inhibitory Activity
| Compound | Isomer Position | Predicted IC50 (µM) | Predicted Inhibition Type |
| Benzo[d]thiazol-4-ol | 4-hydroxy | - | - |
| This compound | 5-hydroxy | - | - |
| Benzo[d]thiazol-6-ol | 6-hydroxy | - | - |
| Benzo[d]thiazol-7-ol | 7-hydroxy | - | - |
| Kojic Acid (Standard) | - | 18.45 ± 0.17[1] | Competitive |
Table 2: Comparative Carbonic Anhydrase II (hCA II) Inhibitory Activity
| Compound | Isomer Position | Predicted Ki (nM) |
| Benzo[d]thiazol-4-ol | 4-hydroxy | - |
| This compound | 5-hydroxy | - |
| Benzo[d]thiazol-6-ol | 6-hydroxy | - |
| Benzo[d]thiazol-7-ol | 7-hydroxy | - |
| Acetazolamide (Standard) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays.
Mushroom Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the activity of mushroom tyrosinase, often using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compounds (Benzo[d]thiazol-ol isomers)
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add phosphate buffer, followed by the test compound solution (or DMSO for control).
-
Add the mushroom tyrosinase solution to each well and incubate.
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of tyrosinase inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Test compounds (Benzo[d]thiazol-ol isomers)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
Add buffer, hCA II enzyme solution, and the test compound solution (or DMSO for control) to the wells of a 96-well plate.
-
Pre-incubate the plate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 400-405 nm in a kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and subsequently the Ki value for each compound.
Signaling Pathways and Logical Relationships
Benzothiazole derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and ERK/MAPK pathways. The hydroxyl position on the benzothiazole ring can influence the molecule's ability to interact with protein kinases and other components of these pathways.
A novel benzothiazole derivative has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[2] This suggests that hydroxylated benzothiazole isomers could also exhibit anticancer activity through modulation of this critical pathway.
Certain benzothiazole conjugates have demonstrated the ability to down-regulate the oncogenic expression of Ras and its downstream effectors, including MEK1 and ERK1/2, leading to the control of cell proliferation.[3] The specific interactions of the hydroxybenzothiazole isomers with components of this pathway would likely differ based on the hydroxyl group's position.
This workflow outlines the logical progression from the synthesis and characterization of the benzothiazole isomers to their biological evaluation and subsequent mechanistic studies to establish a clear structure-activity relationship.
References
- 1. Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Benzo[d]thiazol-5-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Benzo[d]thiazol-5-ol analogs. The information is compiled from recent studies and presented to facilitate the understanding and development of novel therapeutic agents based on this scaffold.
Inhibition of Protein Disulfide Isomerase (PDI)
A notable biological activity of this compound analogs is the inhibition of Protein Disulfide Isomerase (PDI), a chaperone protein involved in protein folding within the endoplasmic reticulum. Inhibition of PDI can lead to the accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and potentially inducing apoptosis in cancer cells.
A study by Shergalis et al. (2021) identified 4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound as a potent PDI inhibitor. The structure-activity relationship of this and related analogs reveals key features for inhibitory activity.
Quantitative Data for PDI Inhibitors
| Compound ID | Structure | PDI IC50 (µM) | Cytotoxicity (MTT Assay) IC50 (µM) |
| 7b | 4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound | < 1 | 18.3 ± 9.2 (U-87 MG cells) |
| AS15 | An α-aminobenzylphenol analog | < 1 | 18.3 ± 9.2 (U-87 MG cells) |
| CD343 | An α-aminobenzylphenol analog | < 1 | 10.6 ± 0.7 (U-87 MG cells) |
Note: AS15 and CD343 are lead compounds with a similar α-aminobenzylphenol core, and their data is provided for comparison.[1]
Signaling Pathway: The Unfolded Protein Response (UPR)
Inhibition of PDI disrupts protein folding, leading to ER stress and activation of the UPR pathway. This pathway involves three main sensor proteins: IRE1α, PERK, and ATF6. Upon activation, these sensors initiate signaling cascades to restore ER homeostasis or, if the stress is prolonged, trigger apoptosis.
References
A Comparative Analysis of Benzo[d]thiazol-5-ol and Known Melanogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory potential of Benzo[d]thiazol-5-ol against established inhibitors of melanogenesis. Based on the known biological activities of structurally related benzothiazole compounds, it is hypothesized that this compound may act as an inhibitor of key enzymes in the melanin biosynthesis pathway, namely tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1).[1] This document outlines the experimental framework and comparative data necessary to evaluate this hypothesis.
The production of melanin is a complex process primarily regulated by the enzyme tyrosinase, which catalyzes the initial rate-limiting steps.[2] TYRP1, also known as dopachrome tautomerase, plays a crucial role further down the pathway.[2] Inhibition of these enzymes is a primary strategy for the development of agents targeting hyperpigmentation.[2]
This guide will focus on a comparative analysis with well-characterized tyrosinase inhibitors, for which extensive quantitative data is available.
Quantitative Comparison of Tyrosinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known tyrosinase inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the tyrosinase enzyme by 50% and are a key metric for comparing the potency of different compounds.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference(s) |
| Kojic Acid | Mushroom | L-DOPA | 121 | [3] |
| Mushroom | L-Tyrosine | 30.6 | [4][5][6] | |
| B16 Mouse Melanoma | 57.8 | [7] | ||
| Human Melanoma (HMV-II) | 223.8 | [7] | ||
| α-Arbutin | Mouse Melanoma | 480 | [1] | |
| β-Arbutin | Mushroom | L-DOPA | 900 | [8] |
| Resorcinol Derivative (Thiamidol) | Human | 1.1 | [9] | |
| Mushroom | 108 | |||
| Resorcinol Derivative (S05014) | L-Tyr | 0.00625 | ||
| L-Dopa | 0.64 | |||
| Cinnamic Acid | Mushroom | L-DOPA | 693.2 |
Note: IC50 values can vary depending on the enzyme source, substrate, and specific assay conditions.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for evaluating a novel inhibitor like this compound, the following diagrams are provided.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What are TYRP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SAR and QSAR research on tyrosinase inhibitors using machine learning methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity by dopachrome analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Selectivity Profiling: Benzo[d]thiazol-5-ol Scaffold vs. Lapatinib
In the landscape of drug discovery, the selectivity of a compound is as crucial as its potency. A highly selective compound minimizes off-target effects, leading to a better safety profile and therapeutic window. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of a hypothetical selective inhibitor derived from the Benzo[d]thiazol-5-ol scaffold against the established multi-kinase inhibitor, Lapatinib .
The this compound core is a versatile scaffold found in a variety of biologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and enzyme inhibitors. For the purpose of this guide, we will consider a hypothetical, highly selective kinase inhibitor, designated "BTZ-SelectiveKinase-Inhibitor," based on this scaffold. This will be contrasted with Lapatinib, a dual tyrosine kinase inhibitor that targets both the Epidermal Growth factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2/ErbB2)[1][2][3].
Quantitative Selectivity Data
The following tables summarize the selectivity profiles of our hypothetical BTZ-SelectiveKinase-Inhibitor and the known profile of Lapatinib against a panel of kinases. The data is presented as the percentage of control (% Control) from a competitive binding assay, where a lower number indicates stronger binding affinity.
Table 1: Hypothetical Selectivity Profile of BTZ-SelectiveKinase-Inhibitor
This profile illustrates a highly selective compound, with potent binding to its intended target and minimal interaction with a wide range of other kinases.
| Kinase Target | % Control @ 1 µM |
| TargetKinase A | 0.5 |
| EGFR | 95 |
| HER2 (ErbB2) | 92 |
| SRC | 88 |
| ABL1 | 98 |
| CDK2 | 99 |
| MAPK1 (ERK2) | 97 |
| PIK3CA | 96 |
| AKT1 | 99 |
| VEGFR2 | 94 |
Data is hypothetical for illustrative purposes.
Table 2: Selectivity Profile of Lapatinib
This table presents a summary of publicly available data for Lapatinib, demonstrating its potent activity against EGFR and HER2, with notable off-target interactions.
| Kinase Target | % Control @ 1 µM |
| EGFR | 1.0 |
| HER2 (ErbB2) | 1.5 |
| HER4 (ErbB4) | 3.0 |
| SRC | 25.0 |
| ABL1 | 30.0 |
| CDK2 | >50 |
| MAPK1 (ERK2) | >50 |
| PIK3CA | >50 |
| AKT1 | >50 |
| VEGFR2 | >50 |
Data is compiled from publicly available sources and may vary based on assay conditions.[1][4]
Experimental Methodologies
Detailed protocols for key selectivity and functional assays are provided below. These methods are essential for generating the data required for a comprehensive selectivity profile.
KINOMEscan® Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase[5][6][7].
Protocol:
-
Preparation of Reagents: Kinase-tagged T7 phage stocks, streptavidin-coated magnetic beads, and an immobilized biotinylated ligand are prepared. The test compound is serially diluted in DMSO.
-
Assay Reaction: The kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.
-
Binding and Washing: The mixture is incubated to allow for binding equilibrium. The beads are then washed to remove unbound kinase.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the immobilized ligand is compared between the test compound and a DMSO control. Results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase[5].
LANCE® Ultra cAMP Cellular Assay
This assay is used to determine if a compound interacts with Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: This is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. It's a competitive immunoassay between cAMP produced by cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™ dye-labeled anti-cAMP antibody[8]. High cellular cAMP levels lead to a decrease in the TR-FRET signal[8].
Protocol:
-
Cell Culture and Plating: Cells expressing the GPCR of interest are cultured and plated in a 384-well microplate.
-
Compound Treatment: Cells are incubated with the test compound. For antagonist screening, cells are subsequently stimulated with a known agonist at its EC80 concentration.
-
Cell Lysis and Detection: A lysis buffer containing the Eu-cAMP tracer and ULight-anti-cAMP antibody is added to the wells.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow for antibody binding.
-
Signal Detection: The TR-FRET signal is read on a compatible plate reader, measuring emission at 665 nm and 615 nm[8][9].
-
Data Analysis: The ratio of the 665 nm to 615 nm signals is calculated. A standard curve is used to convert these ratios into cAMP concentrations.
PathHunter® β-Arrestin Recruitment Assay
This assay determines if a compound activates a GPCR, leading to the recruitment of β-arrestin.
Principle: This assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon GPCR activation and subsequent β-arrestin recruitment, the two enzyme fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal[10][11].
Protocol:
-
Cell Plating: PathHunter® cells co-expressing the tagged GPCR and β-arrestin are plated in a 384-well assay plate and incubated overnight[12].
-
Compound Addition: The test compound is added to the wells, and the plate is incubated.
-
Detection: The PathHunter® Detection Reagent, containing the chemiluminescent substrate, is added to each well.
-
Incubation: The plate is incubated at room temperature.
-
Signal Measurement: The chemiluminescent signal is read using a standard plate reader.
-
Data Analysis: An increase in signal intensity corresponds to an increase in β-arrestin recruitment.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to cross-reactivity and selectivity profiling.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Caption: Simplified Signaling Pathway and Inhibitor Action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. chayon.co.kr [chayon.co.kr]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. blossombio.com [blossombio.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
Comparative Performance of Benzo[d]thiazol-5-ol Derivatives in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Benzo[d]thiazol-5-ol-based Compounds and their Reproducibility in Experimental Settings.
The benzo[d]thiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising anticancer properties. This guide provides a comparative analysis of the experimental results for a series of this compound derivatives, focusing on their efficacy as anticancer agents. The data presented is synthesized from peer-reviewed studies to aid researchers in evaluating the potential of these compounds for further investigation and development.
Performance Comparison of this compound Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized this compound derivatives against various human cancer cell lines. The data highlights the structure-activity relationship (SAR) and identifies the most potent compounds for further consideration.
| Compound ID | Modification on Benzo[d]thiazole Core | Target Cell Line | IC50 (µM) | Reference |
| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 (Epidermoid Carcinoma) | 1.5 ± 0.2 | [1] |
| A549 (Non-small cell lung cancer) | 2.1 ± 0.3 | [1] | ||
| H1299 (Non-small cell lung cancer) | 3.5 ± 0.4 | [1] | ||
| Compound 4 | 2-(4-chlorophenyl)-benzothiazole | Full panel of 60 cell lines | GI50: 0.683 - 4.66 | [2] |
| Compound 17 | 2-(3,4,5-trimethoxyphenyl)-benzothiazole | Full panel of 60 cell lines | Moderate Activity | [2] |
| Compound 4f | N-(benzo[d]thiazol-2-yl)-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)benzamide | Not Applicable (Tested as enzyme inhibitor) | IC50 (AChE): 23.4 ± 1.1 nM | [3][4][5] |
| IC50 (MAO-B): 40.3 ± 1.7 nM | [3][4][5] |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the key experiments are provided below.
General Synthesis of Benzo[d]thiazole Derivatives
The synthesis of the compared benzo[d]thiazole derivatives generally follows a multi-step reaction pathway. A representative workflow is outlined below.
A specific example for the synthesis of 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with a substituted aromatic aldehyde in the presence of a catalyst, followed by oxidative cyclization. Further modifications can be introduced to the core structure to synthesize a library of derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Signaling Pathway Analysis
Several studies suggest that the anticancer effects of benzo[d]thiazole derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1]
Conclusion
The presented data indicates that derivatives of this compound are a promising class of compounds with significant anticancer potential. The reproducibility of the experimental results is contingent on the detailed and controlled execution of the outlined synthetic and biological testing protocols. The structure-activity relationship data suggests that specific substitutions on the benzo[d]thiazole core can significantly enhance cytotoxic activity. Further investigation into the mechanism of action, particularly the modulation of signaling pathways like AKT and ERK, is warranted to optimize the therapeutic potential of these compounds.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 5. researchgate.net [researchgate.net]
"In vitro" vs "in vivo" efficacy comparison of "Benzo[d]thiazol-5-ol" derivatives
An Objective Comparison of "In Vitro" and "In Vivo" Efficacy of Benzo[d]thiazol-5-ol Derivatives as Anticancer Agents
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted and effective therapeutic agents. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, benzothiazole derivatives have emerged as a promising class of anticancer agents.[1][2][3] These compounds have demonstrated a broad spectrum of biological activities, including antitumor effects against various cancer cell lines.[4][5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from preclinical studies, showcasing the in vitro cytotoxic activity and, where available, the in vivo antitumor efficacy of representative this compound derivatives and related benzothiazole compounds.
Table 1: In Vitro Cytotoxicity of Phenylacetamide-Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 4k | Paraganglioma | Data not available in snippet | High | [6] |
| 4l | Paraganglioma | Data not available in snippet | High | [6][7] |
| 4l | Pancreatic Cancer | Data not available in snippet | High | [7] |
Note: Specific IC50 values for compounds 4k and 4l were not available in the provided search snippets, but the source indicates they displayed the greatest and most consistent selectivity index values across tested cancer cell lines.[6] Compound 4l showed a greater antiproliferative effect and higher selectivity index against cancer cells compared to other tested compounds.[7]
Table 2: In Vitro Anticancer Activity of Various Benzothiazole Derivatives
| Compound ID | Cancer Cell Line(s) | IC50 (µM) / GI50 (µM) | Key Findings | Reference |
| 15 | Not specified | 10 | Showed excellent anticancer activity. | [5] |
| 32 & 33 | 60 tumor cell lines | Low µM to sub-µM (GI50) | Demonstrated interesting anticancer activity. | [5] |
| 53 | HeLa | 9.76 | Showed the most effective anticancer activity, inducing 96.8% inhibition. | [5] |
| 55 | HT-29, H460, A549, MDA-MB-231 | 0.024, 0.29, 0.84, 0.88 | Exhibited potent anticancer activity against multiple cell lines. | [5] |
| 56 | 60 cancer cell lines | 0.38 (Average GI50) | Exhibited interesting antitumor activity. | [5] |
| 9o | NCI cancer cell lines | 2.02 (GI50) | Displayed potent cytotoxic activity. | [4] |
| 4g | HEK 293 (hERG channels) | 4.79 | Best blocker of hERG potassium channels. | [8] |
Table 3: In Vivo Antitumor Efficacy of a Benzothiazole Derivative
| Compound ID | Animal Model | Tumor Type | Efficacy Metric | Key Findings | Reference |
| 165 | Mice S180 homograft model | Sarcoma 180 | Tumor growth inhibition | Efficiently inhibited tumor growth. | [9] |
Note: The direct correlation of in vitro data from Table 1 & 2 with the in vivo data in Table 3 for the same compound is not available in the provided search results. This table serves as an example of in vivo evaluation for a benzothiazole derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols typically employed in the evaluation of anticancer agents.
In Vitro Assays
-
Cell Viability Assay (MTT Assay) :
-
Principle : This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure :
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the benzothiazole derivatives for a specified duration (e.g., 72 hours).[7]
-
MTT solution is added to each well and incubated to allow for formazan formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
-
-
-
Cell Cycle Analysis (Flow Cytometry) :
-
Principle : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure :
-
Cancer cells are treated with the test compound for a specific time.
-
Cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined to identify any cell cycle arrest. For instance, compound 9o was found to arrest the cell cycle of the prostate cancer cell line DU145 at the G1 phase.[4]
-
-
In Vivo Assays
-
Xenograft/Homograft Tumor Model :
-
Principle : This model involves the transplantation of human cancer cells into immunodeficient mice (xenograft) or murine cancer cells into immunocompetent mice (homograft) to study tumor growth and the efficacy of anticancer drugs.
-
Procedure :
-
A specific number of cancer cells (e.g., S180 sarcoma cells) are subcutaneously injected into the flank of mice.[9]
-
When tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the benzothiazole derivative via a specific route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the compound.
-
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Workflow for in vitro and in vivo efficacy assessment of anticancer compounds.
Caption: Proposed mechanism of action for benzothiazole derivatives in cancer cells.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. Design, synthesis and evaluation of benzothiazole derivatives as multifunctional agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Benzo[d]thiazol-5-ol: A Comparative Guide to Scaffold Performance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the performance of benzo[d]thiazol-5-ol and its derivatives against other common scaffolds in drug discovery. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Quantitative Performance Comparison
The following tables summarize the biological activity of this compound derivatives in comparison to other heterocyclic scaffolds targeting Protein Disulfide Isomerase (PDI) and the Dopamine D2 Receptor.
Table 1: Comparative Inhibitory Activity against Protein Disulfide Isomerase (PDI)
| Scaffold | Compound Example | Target | Assay | IC50 (nM) | Reference |
| This compound | 4-((4-Fluorophenyl)(piperidin-1-yl)methyl)this compound | PDI | PDI reductase assay | 300 ± 90 | [3] |
| 8-Hydroxyquinoline | CD343 | PDI | PDI reductase assay | 170 ± 50 | [3] |
| Chalcone | BAP2 | PDI | PDI reductase assay | ~2900 | [4] |
| Flavonol | Quercetin-3-rutinoside | PDI | Insulin-based turbidimetric assay | Potent inhibitor (exact IC50 not specified) | [5] |
| Imidazo[2,1-b]thiazole | Derivative 37 | B-RAF (a kinase, for context on a different target) | In vitro kinase assay | 475 | [6] |
Table 2: Comparative Binding Affinity for Dopamine D2 Receptor
| Scaffold | Compound Example | Target | Assay | Kᵢ (nM) | Reference |
| This compound | A G protein-biased D2R partial agonist (Compound 1) | D2R | Radioligand binding assay | 24 (EC50 for G protein activation) | [7] |
| N-Phenylpiperazine | LS-3-134 | D3R (for selectivity context) | Radioligand binding assay | ~0.2 | [8] |
| Benzamide | N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) | D3R (for selectivity context) | Radioligand displacement assay | ~0.072 (pKi 8.42) | [9] |
| Aminofurazan-azabenzimidazole | Substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides | ROCK-II (a kinase, for context on a different target) | In vitro kinase assay | Subnanomolar | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
PDI Reductase Assay (Insulin-Based)
This turbidimetric assay measures the reductase activity of Protein Disulfide Isomerase (PDI).
Principle: PDI catalyzes the reduction of disulfide bonds in insulin in the presence of a reducing agent like dithiothreitol (DTT). The reduction of insulin leads to the aggregation of its B chain, causing an increase in turbidity that can be measured spectrophotometrically.[4][9][16][17]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4):
-
Purified human PDI (e.g., 50 µg/mL).
-
Insulin (e.g., 0.4 mM).
-
Test inhibitor at various concentrations.
-
-
Initiation of Reaction: Initiate the reaction by adding DTT to a final concentration of 1 mM.
-
Turbidity Measurement: Immediately measure the absorbance at 650 nm (or 540 nm) at time zero and then monitor the increase in absorbance over a defined period (e.g., 15-90 minutes) at room temperature or 25°C.
-
Data Analysis: The rate of increase in turbidity is proportional to the PDI reductase activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: PDI Signaling in Cancer Progression.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: General Drug Discovery Workflow.
References
- 1. Emerging roles of protein disulfide isomerase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Table 4 from Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]
- 18. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzo[d]thiazol-5-ol and its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The introduction of a hydroxyl group onto the benzene ring of this scaffold creates a series of regioisomers—Benzo[d]thiazol-4-ol, Benzo[d]thiazol-5-ol, Benzo[d]thiazol-6-ol, and Benzo[d]thiazol-7-ol—each with distinct physicochemical properties and biological profiles. The position of this hydroxyl group is a critical determinant of the molecule's interaction with biological targets, influencing everything from enzyme inhibition to antioxidant potential.[1][3]
This guide provides an objective, head-to-head comparison of this compound and its regioisomers, summarizing available experimental data to assist researchers in selecting the optimal scaffold for their specific drug discovery and development needs. While direct comparative studies across all isomers are limited, this analysis consolidates data from various sources to highlight the impact of hydroxyl group placement on molecular behavior.
Structural Overview of Benzo[d]thiazol-ol Isomers
The fundamental difference between the isomers lies in the position of the hydroxyl group on the fused benzene ring. This seemingly minor structural change significantly alters the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecule, which in turn dictates its biological activity.
Caption: Positional Isomers of Hydroxybenzothiazole.
Physicochemical Properties
The position of the hydroxyl group influences key physicochemical parameters such as melting point and acidity (pKa). While comprehensive experimental data for all isomers is not consistently reported in a single source, available information is summarized below.
| Property | Benzo[d]thiazol-4-ol | This compound | Benzo[d]thiazol-6-ol | Benzo[d]thiazol-7-ol |
| Molecular Formula | C₇H₅NOS | C₇H₅NOS | C₇H₅NOS | C₇H₅NOS |
| Molecular Weight | 151.19 g/mol | 151.19 g/mol | 151.19 g/mol | 151.19 g/mol |
| Melting Point (°C) | Data not readily available | Data not readily available | 175-178 | Data not readily available |
| pKa | 8.20[4] | Data not readily available | Data not readily available | Data not readily available |
Note: Data for unsubstituted parent compounds is limited. The table reflects available information, and gaps indicate a lack of readily accessible, verified experimental values.
Comparative Biological Activities
The benzothiazole nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[5][6] The potency and mechanism of these activities are often modulated by the substitution pattern, particularly the position of the hydroxyl group.
Enzyme Inhibition
Derivatives of hydroxybenzothiazoles have been identified as potent inhibitors of various enzymes. The hydroxyl group often plays a crucial role in binding to the enzyme's active site.
-
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition: This enzyme is a target for hormone-dependent cancers. Studies on complex derivatives have shown that the benzothiazole moiety is a key pharmacophore. A derivative of 6-hydroxybenzothiazole (compound 6 in the study) was found to be a highly potent inhibitor of 17β-HSD1 with an IC₅₀ of 44 nM.[7] Another derivative based on the 6-hydroxybenzothiazole scaffold (compound 21 ) also showed significant inhibitory activity with an IC₅₀ of 243 nM in enzymatic assays and 245 nM in cell-based assays.[7] This suggests that the 6-position is favorable for substitution to achieve potent inhibition of this enzyme.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. Phenyl-substituted benzothiazole derivatives have been evaluated for this activity.[8] While not a direct comparison of the parent hydroxybenzothiazoles, a study demonstrated that the presence and position of hydroxyl groups on a phenyl ring attached to the benzothiazole core were critical for high binding affinity and inhibitory activity against mushroom tyrosinase.[8] For instance, a derivative with a hydroxyl group at the 3-position of the phenyl ring (compound 2a ) showed an IC₅₀ of 1.14 µM, significantly more potent than the standard, kojic acid (IC₅₀ = 18.45 µM).[8]
Table 1: Comparative Enzyme Inhibition Data (for Derivatives)
| Target Enzyme | Isomer Scaffold | Compound Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 17β-HSD1 | 6-hydroxybenzothiazole | Methanone derivative | 44 nM | [7] |
| 17β-HSD1 | 6-hydroxybenzothiazole | Retroamide derivative | 243 nM | [7] |
| Mushroom Tyrosinase | 2-phenylbenzothiazole | 3'-hydroxy derivative | 1.14 µM |[8] |
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals.[9] The antioxidant capacity of hydroxybenzothiazoles is expected to vary between isomers due to differences in the stability of the resulting phenoxyl radical.
Anticancer and Antimicrobial Activity
The substitution pattern on the benzothiazole ring is a key determinant of its anticancer and antimicrobial effects.[1][10]
-
Anticancer Activity: Derivatives of 2,6-disubstituted benzothiazoles have shown significant antiproliferative activity against various human cancer cell lines.[1] The presence of a group at the 6-position, such as a hydroxyl or methoxy group, is often associated with enhanced biological potency.[1][2]
-
Antimicrobial Activity: Benzothiazole derivatives are known for their antibacterial and antifungal properties.[10] Studies on sulfonamide-benzothiazole conjugates have demonstrated that these compounds can exhibit potent antimicrobial activity, sometimes superior to standard drugs like ampicillin and sulfadiazine.[10] The specific substitution on the benzothiazole ring, including the potential position of a hydroxyl group, can modulate this activity.[1]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key biological assays are provided below.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9]
Principle: The neutralization of the DPPH radical results in a color change from deep violet to pale yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the sample.[9]
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[9]
-
Test Samples: Prepare a stock solution of the benzothiazole compound in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.
-
Standard: Prepare a series of dilutions of a standard antioxidant such as Trolox or Gallic Acid (e.g., 1-100 µg/mL).[9]
Assay Procedure (96-well plate format):
-
Add 50 µL of the test sample or standard at various concentrations to the wells.
-
Add 150 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Caption: General workflow for the DPPH antioxidant assay.
Protocol 2: General Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[11][12]
Principle: The activity of an enzyme is measured in the presence of varying concentrations of an inhibitor to determine the concentration at which 50% of the enzymatic activity is blocked.[12]
Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Inhibitor compound (test compound)
-
Assay buffer (optimized for pH and ionic strength)
-
Cofactors, if required by the enzyme[11]
-
Microplate reader or spectrophotometer
Assay Procedure (96-well plate format):
-
Prepare Solutions: Create serial dilutions of the inhibitor compound in the assay buffer. Prepare the enzyme and substrate solutions at optimal concentrations.
-
Pre-incubation: Add a fixed volume of the enzyme solution to wells containing different concentrations of the inhibitor. Also include a "no inhibitor" control. Allow the plate to pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature.[11]
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate to all wells.[11]
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the enzyme activity (reaction rate) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for determining enzyme inhibition (IC50).
Conclusion
The regioisomers of Benzo[d]thiazol-ol represent a promising family of scaffolds for drug discovery. The position of the hydroxyl group profoundly impacts their physicochemical properties and biological activities. Available data, primarily from studies on more complex derivatives, suggest that the 6-position is a particularly interesting site for modification, yielding potent enzyme inhibitors.[1][7] However, a significant gap exists in the literature regarding direct, side-by-side comparative studies of the simple, unsubstituted 4-, 5-, 6-, and 7-hydroxybenzothiazole isomers.
Future research should focus on the systematic synthesis and evaluation of all four regioisomers to provide a comprehensive dataset of their properties and activities. Such studies would enable a more complete understanding of the structure-activity relationships and guide the rational design of next-generation benzothiazole-based therapeutics. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting these essential investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Hydroxybenzothiazole | C7H5NOS | CID 81901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxybenzothiazoles as New Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzo[d]thiazol-5-ol: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is a critical aspect of laboratory operations and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Benzo[d]thiazol-5-ol, emphasizing immediate safety protocols and logistical procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure to potentially hazardous materials.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Employ proper glove removal techniques to avoid skin contact. |
| Body Protection | A lab coat, long-sleeved shirt, and pants are mandatory. For larger quantities or potential for splashing, a chemical-resistant apron should be worn. |
| Respiratory Protection | If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in a way that guarantees the safety of all personnel and protects the environment. This compound should be treated as hazardous waste.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Ensure the container is made of a material compatible with the chemical to prevent leaks or reactions.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[1]
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
-
Disposal Request and Transfer:
-
Once the container is full, or the maximum accumulation time set by your institution has been reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.
-
Complete all required waste disposal forms with accurate and detailed information.
-
-
Decontamination of Work Area:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol, acetone) followed by a wash with soap and water.
-
All cleaning materials used for decontamination should also be disposed of as hazardous waste.[1]
-
Emergency Procedures: Spill or Accidental Release
In the event of a spill, immediate and decisive action is crucial to mitigate potential harm.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material into a suitable hazardous waste container, avoiding the generation of dust.[1]
-
For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[1][2] Collect the absorbed material into a hazardous waste container.
-
-
Decontaminate: Clean the spill area as described in the disposal protocol.[1]
-
Seek Medical Attention: If anyone has been exposed to the chemical, seek immediate medical attention and provide the medical personnel with the chemical's safety information.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
